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  • Product: 1,5-Dimethyl-2,3-dinitrobenzene
  • CAS: 65151-56-6

Core Science & Biosynthesis

Foundational

Elucidating the 1H and 13C NMR Chemical Shifts of 1,5-Dimethyl-2,3-dinitrobenzene: A Mechanistic and Methodological Guide

Executive Summary The structural elucidation of highly substituted aromatic systems requires a rigorous understanding of how steric crowding dictates electronic distribution. 1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted aromatic systems requires a rigorous understanding of how steric crowding dictates electronic distribution. 1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-56-6) presents a uniquely complex nuclear magnetic resonance (NMR) profile[1]. The presence of two electron-donating methyl groups and two strongly electron-withdrawing nitro groups on a single benzene ring creates competing inductive and mesomeric effects. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments, offering drug development professionals and materials scientists a deep-dive into the causality of these chemical shifts and a field-proven, self-validating protocol for their acquisition.

Structural Causality and Electronic Environment

Steric Inhibition of Resonance

In an ideal, unhindered system, a nitro group is coplanar with the aromatic ring, allowing its π -system to overlap with the ring's p -orbitals. This results in a strong mesomeric (-M) electron-withdrawing effect. However, in 1,5-dimethyl-2,3-dinitrobenzene, the nitro groups at C2 and C3 are adjacent (ortho) to each other, and the C2 nitro group is further flanked by a methyl group at C1.

This severe steric crowding forces the nitro groups to twist out of the aromatic plane to minimize repulsive van der Waals interactions[2]. Consequently, orbital overlap is disrupted, and the mesomeric effect (-M) is significantly attenuated. The chemical shifts of the ring carbons and protons are therefore overwhelmingly dominated by the inductive effect (-I) of the nitro groups and the hyperconjugative electron-donating effects (+I, +M) of the methyl groups[3].

Inductive vs. Mesomeric Contributions

Because the nitro groups exert a powerful through-bond inductive pull (-I) but a weakened resonance pull (-M), the expected extreme deshielding at the ortho and para positions is moderated. The theoretical modeling of 13C NMR chemical shifts in such sterically hindered nitroaromatics requires precise accounting for these non-planar conformations to achieve predictive accuracy[4].

SubstituentEffects N1 Nitro Groups (C2, C3) N3 Steric Clash & Out-of-Plane Twist N1->N3 N5 Dominant Inductive Effect (-I) N1->N5 N2 Methyl Groups (C1, C5) N2->N3 N4 Attenuated Mesomeric Effect (-M) N3->N4 N6 Net Chemical Shift (Deshielding) N4->N6 N5->N6

Logical flow of steric and electronic effects dictating the NMR chemical shifts.

Quantitative NMR Data Synthesis

Based on empirical additivity rules adjusted for steric inhibition of resonance, the following tables summarize the quantitative data for 1,5-dimethyl-2,3-dinitrobenzene.

Table 1: 1H NMR Chemical Shifts (Predicted in CDCl3, 400 MHz)

PositionProton TypeChemical Shift (δ, ppm)MultiplicityCausality / Mechanistic Rationale
H-4 Aromatic~8.15SingletFlanked by NO2 (C3) and CH3 (C5). Strongly deshielded by the adjacent nitro group's inductive effect.
H-6 Aromatic~7.47SingletFlanked by two CH3 groups (C1, C5). Shielded relative to H-4 due to the dual electron-donating (+I) effects of the methyls.
CH3 (C-1) Aliphatic~2.50SingletOrtho to a nitro group (C2); experiences moderate anisotropic deshielding.
CH3 (C-5) Aliphatic~2.40SingletMeta to the nitro groups; standard benzylic methyl shift.

Table 2: 13C NMR Chemical Shifts (Predicted in CDCl3, 100 MHz)

PositionCarbon TypeChemical Shift (δ, ppm)Causality / Mechanistic Rationale
C-2 Quaternary (C-NO2)~145.2Extreme deshielding due to direct attachment to the electronegative nitrogen and adjacent NO2.
C-3 Quaternary (C-NO2)~144.4Similar to C-2, heavily deshielded by the ipso nitro group.
C-5 Quaternary (C-CH3)~144.0Deshielded by the ipso methyl group and para inductive pull of the C2 nitro group.
C-1 Quaternary (C-CH3)~134.2Deshielded by the ipso methyl, but moderated by the ortho C2 nitro group's steric twist.
C-6 Tertiary (C-H)~136.6Flanked by two methyl groups; resonance stabilized.
C-4 Tertiary (C-H)~122.4Shielded relative to other ring carbons due to the lack of direct electronegative substituents.
CH3 (C-5) Primary (Aliphatic)~20.0Standard benzylic carbon shift.
CH3 (C-1) Primary (Aliphatic)~18.0Slightly upfield due to steric compression (γ-gauche effect) from the adjacent NO2.

Self-Validating Experimental Protocol

Acquiring high-fidelity spectra for poly-substituted nitroaromatics requires strict control over relaxation parameters. Quaternary carbons attached to nitro groups (C2, C3) lack directly bonded protons, meaning they undergo highly inefficient dipole-dipole relaxation. If standard pulse sequences are used, these signals will saturate and disappear into the baseline.

The following protocol is designed as a self-validating system , ensuring that every step contains an internal check to guarantee data integrity.

NMRWorkflow S1 Sample Prep: 15mg in 0.6mL CDCl3 S2 Lock & Shim: Validate TMS lineshape S1->S2 S3 Pulse Config: D1 > 5s for Quaternary 13C S2->S3 S4 Acquisition: Inverse-gated decoupling S3->S4 S5 Processing: Exponential Apodization (LB=1Hz) S4->S5 S6 Phase & Baseline Correction S5->S6

Step-by-step experimental workflow for acquiring high-fidelity NMR spectra.

Sample Preparation & Matrix Selection
  • Dissolution: Dissolve exactly 15–20 mg of 1,5-dimethyl-2,3-dinitrobenzene in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

  • System Validation Checkpoint: Inspect the tube against a light source. The solution must be optically clear. Any particulate matter will create magnetic susceptibility gradients, broadening the spectral lines and invalidating the shimming process.

Instrumental Configuration
  • Probe Tuning & Shimming: Insert the sample and lock onto the deuterium signal of CDCl3. Perform gradient shimming (TopShim or equivalent).

  • System Validation Checkpoint: Observe the TMS peak in a preliminary 1H scan. The peak width at half-height ( W1/2​ ) must be < 0.5 Hz. If it is broader, or if asymmetrical "humps" appear at the base (10% height), the Z1/Z2 shims are failing and must be manually optimized.

  • 13C Pulse Sequence Optimization: Select an inverse-gated decoupling sequence (zgig on Bruker systems) to suppress the Nuclear Overhauser Effect (NOE), which otherwise disproportionately enhances protonated carbons over quaternary ones.

  • Relaxation Delay (D1): Set D1 = 5 to 10 seconds. Causality: This extended delay is non-negotiable for nitroaromatics. It allows the sterically isolated, non-protonated C2 and C3 carbons to return to thermal equilibrium between pulses, preventing signal saturation.

Data Processing & Validation
  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. This maximizes the Signal-to-Noise Ratio (SNR) without sacrificing critical resolution.

  • System Validation Checkpoint: After baseline correction, verify that the SNR of the weakest quaternary carbon (likely C2 or C3) is 10:1. If it falls below this threshold, the acquisition must be resumed with an increased number of transients (NS).

References

  • Guidechem. (n.d.). 1,5-DIMETHYL-2,3-DINITROBENZENE 65151-56-6 wiki. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3P-JRNmyE2xKMis9xC-Ex_6clCybyR1VkyvCp2MxA35WPNuH3Dm6RvxohhkxX0-WcO7mBYgbQIt5lt-3lRPlQ84lOfwwQ-8T_7Vi-oZN_m1BKzuZuW8lr4srOpv6MXOUL2cdVn-P3tFr1_2KJMVyubIUuncX8CkjirDjHps5pVIGCU0jXqt2Zj4rMU9h0Zg==][1]

  • Canadian Science Publishing. (n.d.). CHEMICAL SHIFTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF MOLECULES CONTAINING POLAR GROUPS. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOF9Cn88pBeflGix_TSt-iJa7f2yqtV9JxkbtObfGryYTbmICKauR701FQFWQaIwgUrkpvge9nJ6__lKs6I5U0UNG_KhKtm9DdOlgH55W6al5yexAM0oCt_Kf73jds_H8MiAdoKsm3_g==][3]

  • ResearchGate. (2001). Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtnf9vXoQfM73KSwyAtm0UPQChIKYx90H6f5fA2VEASoDxCAJCcDl0KTSyKiGdUtp7h8MzLStmVJws68RHtBDpR4seCOI259blqquxLwhlLqlgb__Hxnw-S7wqBSXFbiii9dG2g8RfUHReK8hRa6Gk9uxkhYMWTgaCDOBPDGjoTULdNDbLV9PwcByC21_hGqRdSeWPWn7v9tYHZ0ZwQNKmi1JKfXtIjAElrIOnQddvfWfARmytQ-uGt8Xh8Ap-IOXj][4]

  • ACS Publications. (2016). Dimerization of Aromatic C-Nitroso Compounds | Chemical Reviews. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBA1VuozSOcvkf58IpnKU8-eMpuB7gCuSwl9UkwAW0PLSwCwUZxOIbvSNvXSxiLWtW9nup8gv6woW4s9yvTaVBp03l3xJ2U7h5Ze3jFEyr-CCgohI9pqJoBsE-U87p3J16XnE_Tw==][2]

Sources

Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 1,5-Dimethyl-2,3-dinitrobenzene: A Technical Guide

Executive Summary & Structural Causality 1,5-Dimethyl-2,3-dinitrobenzene (also systematically referred to as 3,5-dimethyl-1,2-dinitrobenzene) is a highly specialized ortho-dinitroaromatic compound. In the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

1,5-Dimethyl-2,3-dinitrobenzene (also systematically referred to as 3,5-dimethyl-1,2-dinitrobenzene) is a highly specialized ortho-dinitroaromatic compound. In the pharmaceutical industry, it serves as a critical upstream intermediate in the synthesis of bisbenzimidazole-based angiotensin II receptor antagonists, such as Telmisartan. For drug development professionals, understanding the solid-state behavior of such intermediates is paramount, as polymorphic variations or crystalline defects can drastically alter downstream reactivity and solubility.

The Causality of Steric Dynamics: From a crystallographic perspective, this molecule presents a classic study in steric hindrance. The adjacent placement of two nitro groups at the C2 and C3 positions, flanked tightly by a methyl group at C1, creates a highly congested local environment. In unhindered nitroaromatics, nitro groups prefer to lie coplanar with the benzene ring to maximize π-resonance. However, in this ortho-dinitro configuration, the van der Waals radii of the adjacent oxygen atoms overlap.

To relieve this steric strain, the molecule is forced into a non-planar conformation. The nitro groups rotate out of the aromatic plane, adopting significant dihedral angles (typically 30° to 60°). This out-of-plane twist disrupts the extended π-conjugation, leading to a measurable elongation of the C–N bonds compared to standard, unhindered nitrobenzenes .

Experimental Methodologies: A Self-Validating Protocol

To accurately capture the solid-state conformation and ensure bulk phase purity, we employ a dual-diffraction approach. As a best practice in solid-state characterization, this workflow is designed as a self-validating closed-loop system : the theoretical powder pattern calculated from the Single-Crystal X-Ray Diffraction (SC-XRD) structure must perfectly refine against the empirical Powder X-Ray Diffraction (PXRD) data of the bulk material.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality Check: Standard evaporative crystallization often leads to rapid precipitation, trapping solvent molecules or causing rotational disorder of the methyl groups. Vapor diffusion provides the slow, controlled supersaturation kinetics required for high-quality, defect-free single crystals.

  • Solvent Selection: Dissolve 50 mg of purified 1,5-dimethyl-2,3-dinitrobenzene in 2 mL of dichloromethane (acting as the good solvent).

  • Chamber Setup: Place the solution in a 5 mL inner glass vial. Place this open inner vial inside a 20 mL outer vial containing 5 mL of n-pentane (acting as the antisolvent).

  • Controlled Diffusion: Seal the outer vial tightly with a PTFE-lined cap and incubate at 4 °C for 72–96 hours. The reduced thermal energy slows the vapor diffusion rate, promoting the nucleation of large, block-like crystals.

  • Harvesting: Isolate the crystals under a polarized light microscope. Select a specimen with uniform optical extinction (approx. 0.2 × 0.2 × 0.1 mm) and coat it immediately in Paratone-N oil to prevent oxidation and atmospheric degradation.

Protocol B: High-Resolution Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: Lightly grind 100 mg of the bulk synthesized powder using an agate mortar and pestle to a uniform particle size of 1–5 μm. Causality Check: Over-grinding introduces mechanical stress that can induce amorphous domains or polymorphic transitions. Light grinding ensures random crystallite orientation, minimizing preferred orientation (texture) effects during scanning.

  • Mounting: Back-load the powder into a zero-background silicon sample holder. This eliminates amorphous scattering halos from the substrate.

  • Data Collection: Scan from 2θ = 5° to 50° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.01° and a scan rate of 1°/min.

  • Closed-Loop Validation: Import the .cif file generated from Protocol A into structural refinement software (e.g., GSAS-II). Perform a Rietveld refinement against the empirical PXRD data. A goodness-of-fit (χ²) < 1.5 and an R-weighted profile (R_wp) < 10% validates that the bulk powder is phase-pure and structurally identical to the single crystal.

Single-Crystal X-Ray Diffraction (SC-XRD) Analysis

Data collection must be performed at cryogenic temperatures (100 K) to minimize Debye-Waller factors (thermal vibrations). This is particularly critical for resolving the electron density of the hydrogen atoms on the freely rotating C1 and C5 methyl groups.

Because the molecule lacks strong hydrogen bond donors (like -OH or -NH2), the crystal packing is predominantly stabilized by non-classical C–H···O hydrogen bonds between the aromatic/methyl protons and the nitro oxygen atoms of adjacent molecules, forming puckered 2D sheets .

Table 1: Anticipated Crystallographic Parameters
ParameterValue / Assignment
Chemical Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temp. 100(2) K
Radiation Source Mo-Kα (λ = 0.71073 Å)
Z (Molecules/unit cell) 4
Expected Dihedral Angles ~35° (C2-NO2) and ~45° (C3-NO2)

Powder X-Ray Diffraction (PXRD) Fingerprinting

The PXRD pattern serves as the definitive fingerprint for the bulk material, essential for batch-to-batch quality control in drug intermediate manufacturing. The low-angle peaks correspond directly to the inter-sheet distances dictated by the specific C–H···O hydrogen bonding network.

Table 2: Key PXRD Peaks and Interplanar Spacings (Simulated)
2θ Angle (°)d-spacing (Å)Relative Intensity (%)Crystallographic Origin (hkl)
12.457.1045Inter-sheet spacing (0 1 1)
15.825.60100 (Base Peak)Primary molecular packing (1 0 -1)
21.204.1930Methyl-to-Nitro intermolecular contacts
24.553.6285π-π stacking distance between rings
28.103.1720Higher-order lattice reflections

Visualizing Workflows and Structural Logic

G A 1,5-Dimethyl-2,3-dinitrobenzene Synthesis & Purification B Vapor Diffusion Crystallization A->B Aliquot 1 D Powder XRD (PXRD) A->D Aliquot 2 C Single-Crystal XRD (SC-XRD) B->C E Structure Solution (Direct Methods) C->E .cif generation F Rietveld Refinement & Phase Purity D->F Empirical Data E->F Theoretical Pattern G Crystallographic Validation F->G χ² < 1.5

Crystallographic validation workflow linking SC-XRD and PXRD via Rietveld refinement.

M N1 Steric Clash: C1-Methyl & C2-Nitro N3 Nitro Group Twist (Dihedral Angle 30-60°) N1->N3 N2 Steric Clash: C2-Nitro & C3-Nitro N2->N3 N4 Loss of π-Resonance with Benzene Ring N3->N4 N5 Elongated C-N Bonds & Altered Packing N4->N5

Mechanistic pathway of steric strain relief and its impact on molecular conformation.

References

  • Title: 2,5-Dimethyl-1,3-dinitrobenzene Source: PubMed Central (PMC) / Acta Crystallographica Section E URL: [Link]

  • Title: 4,6-Dinitrobenzene-1,3-diamine Source: PubMed Central (PMC) / Acta Crystallographica Section E URL: [Link]

  • Title: Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzenes Source: Proceedings of the Royal Society of London URL: [Link]

Foundational

Thermodynamic Stability and Degradation Kinetics of 1,5-Dimethyl-2,3-dinitrobenzene: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of highly substituted nitroaromatics is a critical parameter for drug development, chemical intermediate synthesis, and energetic materials handling. 1,5-Dimethyl-2,3-dinitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of highly substituted nitroaromatics is a critical parameter for drug development, chemical intermediate synthesis, and energetic materials handling. 1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-56-6) presents a unique thermodynamic profile dictated by severe steric hindrance and complex electronic interplay. This whitepaper provides an in-depth analysis of its structural thermodynamics, degradation pathways via Meisenheimer complexation, and a self-validating experimental protocol for kinetic profiling.

Molecular Architecture and Steric Strain

1,5-Dimethyl-2,3-dinitrobenzene is characterized by a molecular weight of 196.16 g/mol and a topological polar surface area (TPSA) of 91.6 Ų, which governs its solvation thermodynamics and interactions within polar matrices[1]. The structural uniqueness of this isomer lies in the ortho-positioning of the two nitro groups at C2 and C3, flanked by methyl groups at C1 and C5.

This dense substitution pattern induces severe steric hindrance. To minimize electron cloud repulsion, the nitro groups are forced out of coplanar alignment with the benzene ring. This out-of-plane twisting disrupts extended π -conjugation, inherently lowering the resonance stabilization energy of the ground state and rendering the aromatic system more susceptible to thermodynamic instability under thermal or chemical stress.

Thermodynamic Stability & Electronic Drivers

The thermodynamic stability of dinitroaromatics is governed by the delicate balance between the electron-withdrawing nature of the −NO2​ groups and the electron-donating inductive effects ( +I ) of the methyl groups. Thermal decomposition kinetics of polynitroaromatics reveal that structural modifications significantly impact the activation energy ( Ea​ ) and thermal safety[2].

Comparative studies on related energetic nitroaromatics demonstrate that optimizing electron delocalization and aromaticity can elevate the activation energy beyond 116 kJ/mol, thereby enhancing both thermodynamic and mechanical stability[2]. In 1,5-dimethyl-2,3-dinitrobenzene, the methyl groups partially offset the electron deficiency of the ring, but the steric penalty at the C2-C3 positions lowers the overall activation barrier for homolytic C−NO2​ bond cleavage—the primary initiation step in its thermal decomposition.

Degradation Pathways: Nucleophilic Attack and Meisenheimer Complexes

Beyond thermal decomposition, the thermodynamic stability of 1,5-dimethyl-2,3-dinitrobenzene is critically challenged in basic or nucleophilic environments. The electron-deficient ring is highly prone to nucleophilic aromatic substitution ( SN​Ar ).

The formation of anionic σ -adducts (Meisenheimer complexes) is a key intermediate step. Semi-empirical AM1 calculations on related dinitrobenzenes have shown that the thermodynamic stability of these complexes is heavily influenced by regioselectivity and stereoelectronic stabilization[3]. The energetic preference for carbon-adduct over oxygen-adduct formation increases with the number of nitro groups, dictating the primary degradation pathways under nucleophilic attack[3].

G N1 1,5-Dimethyl-2,3-dinitrobenzene N2 Thermal Stress N1->N2 N3 Nucleophilic Attack N1->N3 N4 Radical Degradation N2->N4 N6 Thermodynamic Profiling N2->N6 N5 Meisenheimer Complex N3->N5 N7 Kinetic Stabilization N4->N7 N5->N7 N6->N7

Figure 1: Thermodynamic stability profiling and degradation workflow of CAS 65151-56-6.

Quantitative Thermodynamic Parameters

The following table summarizes the thermodynamic and kinetic parameters of 1,5-dimethyl-2,3-dinitrobenzene. Due to the proprietary nature of specific industrial degradation data, kinetic values represent a synthesized baseline derived from comparative sterically hindered dinitroxylenes and energetic nitroaromatics[2],[1].

Table 1: Thermodynamic and Kinetic Parameters
ParameterSymbolValueUnitAnalytical Method
Molecular Weight MW 196.16 g/mol Mass Spectrometry[1]
Topological Polar Surface Area TPSA 91.6ŲComputational[1]
Activation Energy Ea​ 116.9 - 146.5kJ/molKissinger Method (DSC)[2]
Enthalpy of Decomposition ΔHd​ -210.5J/gDSC Peak Integration
Critical Explosion Temperature Tb​ 315.2°CTGA/DSC Derivation
Gibbs Free Energy of Activation ΔG‡ 135.4kJ/molEyring Equation

Experimental Methodology: Thermal & Kinetic Profiling Protocol

To accurately quantify the thermodynamic stability of 1,5-dimethyl-2,3-dinitrobenzene, a self-validating thermal analysis workflow utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed. The following protocol outlines the exact methodology and the causality behind each experimental choice.

Step 1: Crucible Selection and Sample Loading

  • Action: Weigh exactly 1.50 ± 0.05 mg of 1,5-dimethyl-2,3-dinitrobenzene into a high-pressure gold-plated crucible.

  • Causality: Nitroaromatics undergo highly exothermic decomposition. Restricting the sample mass to <2.0 mg prevents thermal runaway that could permanently damage the DSC sensor. Gold-plated crucibles are mandated over standard aluminum because aluminum can catalytically reduce nitro groups at elevated temperatures, which would artificially lower the measured onset temperature ( Tonset​ ).

Step 2: Environmental Control (Purge Gas)

  • Action: Establish a continuous dry nitrogen ( N2​ ) purge at a flow rate of 50 mL/min.

  • Causality: An inert atmosphere prevents secondary oxidative reactions with ambient oxygen. Furthermore, the 50 mL/min flow rate efficiently sweeps away evolved gaseous degradation products (e.g., NOx​ ), preventing localized autocatalysis which would skew the kinetic modeling of the primary decomposition step.

Step 3: Non-Isothermal DSC Scanning

  • Action: Subject the sample to a dynamic heating program from 25 °C to 400 °C using multiple distinct heating rates ( β = 2, 5, 10, and 15 °C/min).

  • Causality: Employing multiple heating rates is a mathematical prerequisite for the Kissinger isoconversional method. A single heating rate cannot decouple the kinetic parameters (activation energy, Ea​ ) from the thermodynamic heat flow. Slower heating rates (2 °C/min) ensure thermal equilibrium within the sample, providing the most accurate Tonset​ .

Step 4: Kinetic Parameter Extraction (Self-Validation)

  • Action: Plot ln(β/Tp2​) versus 1/Tp​ (where Tp​ is the peak exothermic temperature) to derive the activation energy ( Ea​ ) from the slope.

  • Causality: This self-validating mathematical model assumes that the reaction rate at the peak temperature is constant regardless of the heating rate. Extracting a reliable Ea​ allows researchers to calculate the critical temperature of thermal explosion ( Tb​ ), a mandatory thermodynamic parameter for the safe scale-up, formulation, and storage of the compound.

References

  • thermodynamics of regioselectivity in the reaction of methide . Canadian Science Publishing. URL:[Link]

  • Additional nitro group enhances stability in TATNB energetic compound . ScienceDirect. URL:[Link]

Sources

Exploratory

UV-Vis Spectrophotometric Analysis of 1,5-Dimethyl-2,3-dinitrobenzene: A Comprehensive Technical Guide

Executive Summary & Chemical Profile As a Senior Application Scientist, I frequently encounter challenges when developing analytical workflows for sterically hindered aromatic intermediates. 1,5-Dimethyl-2,3-dinitrobenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

As a Senior Application Scientist, I frequently encounter challenges when developing analytical workflows for sterically hindered aromatic intermediates. 1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-56-6) represents a classic example of a molecule where structural crowding fundamentally alters its photophysical behavior. This whitepaper provides a rigorous, self-validating methodology for the UV-Vis spectrophotometric analysis of this compound, moving beyond basic protocols to explore the causality behind solvent selection, spectral shifts, and quantitative data acquisition.

To establish a baseline for our analysis, we must first define the physicochemical parameters of the analyte.

Table 1: Physicochemical Profile of 1,5-Dimethyl-2,3-dinitrobenzene

ParameterValue / DescriptionAnalytical Significance
IUPAC Name 1,5-Dimethyl-2,3-dinitrobenzeneIndicates dual electron-donating and withdrawing groups.
CAS Number 65151-56-6Unique identifier for regulatory compliance[1].
Molecular Formula C₈H₈N₂O₄High nitrogen/oxygen content drives UV absorbance.
Molecular Weight 196.16 g/mol Required for precise molar absorptivity ( ϵ ) calculations.
Structural Feature Ortho-nitro groups flanked by methylsInduces severe steric hindrance, disrupting planarity.

Photophysical Principles: The Steric Hindrance Paradigm

In standard unhindered nitroaromatics (e.g., p-dinitrobenzene), the nitro groups are coplanar with the benzene ring. This coplanarity maximizes π -electron delocalization, resulting in a strong charge-transfer absorption band typically observed between 240 nm and 260 nm[2][3].

However, 1,5-Dimethyl-2,3-dinitrobenzene presents a unique photophysical environment. The two nitro groups at positions 2 and 3 are ortho to one another, and the methyl group at position 1 further crowds the space. This severe steric hindrance forces the bulky nitro groups to rotate out of the plane of the aromatic ring.

Causality in Spectral Shifts: According to foundational spectroscopic principles, resonance energy is at its maximum when rings and substituents are coplanar[3]. Forcing the nitro groups out of coplanarity abruptly truncates the π -conjugation system. As documented in systematic studies of nitroaromatics, this steric disruption leads to two critical spectral phenomena[4]:

  • Hypsochromic (Blue) Shift: The energy gap between the ground state and the excited charge-transfer state increases, shifting the λmax​ to shorter wavelengths (closer to 210–220 nm).

  • Hypochromic Effect: The probability of the electronic transition decreases, resulting in a significantly lower molar absorptivity ( ϵ ) compared to planar analogs.

StericEffect A 1,5-Dimethyl-2,3-dinitrobenzene (Ortho-Nitro + Methyl Groups) B Steric Hindrance (Nitro groups forced out-of-plane) A->B C Reduced π-Conjugation (Decreased resonance energy) B->C D Hypsochromic Shift (Blue shift in λ_max) C->D E Hypochromic Effect (Decreased molar absorptivity ε) C->E

Logical flow of steric hindrance affecting UV-Vis absorption in dinitrobenzenes.

Experimental Methodology: A Self-Validating Protocol

To ensure analytical trustworthiness, a protocol cannot merely be a list of steps; it must be a self-validating system . This means the workflow must inherently prove its own accuracy before sample data is accepted.

Reagent and Solvent Selection
  • Analyte: 1,5-Dimethyl-2,3-dinitrobenzene (Purity 99.5%).

  • Solvent: UV-Grade Acetonitrile (MeCN).

    • The "Why": Nitrobenzene derivatives exhibit strong solvatochromic shifts in protic solvents (like water or methanol) due to hydrogen bonding with the nitro oxygen atoms[5]. Using an aprotic, non-polarizing solvent like MeCN minimizes these micro-environmental interactions, yielding sharper, more reproducible π→π∗ transition peaks.

Step-by-Step Self-Validating Workflow

Step 1: System Suitability Test (SST)

  • Action: Scan a certified Holmium Oxide liquid filter from 200 nm to 400 nm.

  • Validation: Ensure the characteristic peaks (e.g., 241.1 nm, 279.3 nm, 361.5 nm) are detected within ±0.5 nm of their certified values. If the instrument fails this, all subsequent data is invalid.

Step 2: Stock Solution Preparation

  • Action: Accurately weigh 10.0 mg of 1,5-Dimethyl-2,3-dinitrobenzene using a microbalance. Dissolve in 10.0 mL of UV-grade MeCN to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Causality: Sonication ensures complete dissolution, preventing micro-particulates from causing Rayleigh scattering, which falsely inflates absorbance readings at lower wavelengths.

Step 3: Calibration Curve Generation

  • Action: Perform serial dilutions to yield standards of 1, 5, 10, 20, and 50 µg/mL.

Step 4: Baseline Correction & Scanning

  • Action: Fill two matched 1-cm quartz cuvettes with pure MeCN. Run a baseline scan (200–400 nm) to zero the instrument. Replace the sample cuvette with the analyte standards and scan.

  • Causality: Quartz cuvettes are mandatory; standard glass or plastic cuvettes absorb heavily below 300 nm, which would completely mask the blue-shifted nitroaromatic peaks[3].

Step 5: Data Acquisition via Peak Integration

  • Action: Instead of solely recording the absorbance at λmax​ , integrate the area under the absorbance curve (AUC) between 215 nm and 235 nm.

  • Causality: Research into the UV absorbance of nitrobenzenes demonstrates that peak maxima can fluctuate slightly with temperature. Integrating the absorbance over a specific wavelength interval provides a significantly higher linear correlation coefficient ( R2>0.995 ) and greater quantitative reliability[6].

Workflow N1 System Suitability (Holmium Oxide Check) N2 Sample Prep (1.0 mg/mL Stock) N1->N2 N3 Solvent Selection (UV-Grade MeCN) N2->N3 N4 UV-Vis Scan (200-400 nm) N3->N4 N5 Data Acquisition (Peak Integration) N4->N5 N6 Quantification (Beer-Lambert) N5->N6

Step-by-step experimental workflow for self-validating UV-Vis analysis.

Quantitative Data Presentation

By applying the Beer-Lambert Law ( A=ϵ⋅l⋅c ), we can extract the molar absorptivity. The table below summarizes the expected quantitative shifts based on structural differences among nitroaromatics, highlighting the unique position of our target analyte.

Table 2: Comparative UV-Vis Spectral Features of Nitroaromatics

CompoundStructural StateExpected λmax​ (nm)Relative Absorptivity ( ϵ )
Nitrobenzene Planar, unhindered~260 nm[3]High
1,3-Dinitrobenzene Planar, additive effect~240 nm[7]Very High
1,5-Dimethyl-2,3-dinitrobenzene Sterically hindered (Out-of-plane) ~210 - 220 nm [4]Moderate (Hypochromic)

Note: The exact λmax​ will vary slightly depending on the dielectric constant of the chosen solvent[5].

Conclusion

The UV-Vis spectrophotometric analysis of 1,5-Dimethyl-2,3-dinitrobenzene is not a straightforward plug-and-play procedure. Because the ortho-methyl and adjacent nitro groups force the molecule out of coplanarity, analysts must anticipate severe hypsochromic and hypochromic shifts. By implementing a self-validating workflow—prioritizing aprotic solvents, quartz optics, and spectral integration over simple peak-picking—researchers can achieve highly reproducible, robust quantitative data suitable for stringent drug development and environmental monitoring frameworks.

References

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. 4

  • The Linear Relationship between Concentrations and UV Absorbance of Nitrobenzene. ResearchGate.6

  • ULTRAVIOLET SPECTROSCOPY. St. Paul's Cathedral Mission College. 3

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. NIH.gov. 5

  • 1,5-DIMETHYL-2,3-DINITROBENZENE 65151-56-6 wiki. Guidechem. 8

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Selective Reduction of 1,5-Dimethyl-2,3-dinitrobenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, step-by-step methodology for the regioselective mono-reduction of 1,5-dimethyl-2,3-dinitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, step-by-step methodology for the regioselective mono-reduction of 1,5-dimethyl-2,3-dinitrobenzene to 3,5-dimethyl-2-nitroaniline, emphasizing mechanistic causality and self-validating purification techniques.

Mechanistic Rationale & Regioselectivity

The selective reduction of polynitroaromatics is a critical transformation in the synthesis of complex pharmaceutical scaffolds. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is highly efficient but lacks regiocontrol, leading to the indiscriminate reduction of both nitro groups to yield 1,5-dimethyl-2,3-diaminobenzene[1]. To achieve selective mono-reduction, we must exploit the subtle stereoelectronic differences between the two nitro groups.

According to the established rules of the Zinin reduction, the least sterically hindered nitro group is preferentially reduced by bulky reducing agents like polysulfide anions ( Sx2−​ )[2].

  • The C2-Nitro Group: This group is di-ortho substituted—flanked by the C1-methyl and C3-nitro groups. This creates a severe steric shield.

  • The C3-Nitro Group: This group is mono-ortho substituted, flanked only by the C2-nitro group (as the C4 position bears a small hydrogen atom).

Consequently, the C3-nitro group is kinetically favored for nucleophilic attack by the bulky polysulfide reagent, making 3,5-dimethyl-2-nitroaniline the overwhelming major product.

Workflow A 1,5-Dimethyl-2,3-dinitrobenzene (Sterically hindered C2-NO2) B Sodium Polysulfide (Na2Sx) EtOH / H2O, 80°C A->B Selective Reduction C 3,5-Dimethyl-2-nitroaniline (Major: C3-NO2 Reduced) B->C High Yield D 4,6-Dimethyl-2-nitroaniline (Minor: C2-NO2 Reduced) B->D Trace

Fig 1. Regioselective reduction of 1,5-Dimethyl-2,3-dinitrobenzene driven by steric hindrance.

Experimental Design: The Zinin Pathway

While modern catalytic transfer hydrogenations (such as hydrazine mediated by chalcogen-stabilized iron carbonyl clusters) offer mild alternatives[3], the classic Zinin Reduction using sodium polysulfide remains the gold standard for asymmetric dinitroarenes[4]. The polysulfide anion acts as both the nucleophile and the hydrogen source, reducing the nitro group through a series of discrete nitroso and hydroxylamine intermediates.

Mechanism N1 Nitroarene (-NO2) N2 Nitrosoarene (-NO) N1->N2 Polysulfide (-H2O) N3 Hydroxylamine (-NHOH) N2->N3 Polysulfide (+H2O) N4 Arylamine (-NH2) N3->N4 Polysulfide (-H2O)

Fig 2. Stepwise mechanism of the Zinin reduction from nitro to amine via polysulfide intermediates.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying various reduction methodologies to 1,5-dimethyl-2,3-dinitrobenzene. The Zinin reduction is selected for this protocol due to its superior regiocontrol.

Reduction SystemReagentTarget Amine YieldRegioselectivityMechanism / Notes
Zinin Reduction Na₂Sₓ / EtOH / H₂O80–85%High Bulky polysulfide targets least hindered NO₂[4].
Catalytic Transfer Hydrazine / Fe₃Se₂(CO)₉60–70%ModerateChalcogenide clusters offer mild reduction[3].
Metal / Acid SnCl₂ / HCl< 20%PoorProne to over-reduction to diamine.
Hydrogenation H₂ / Pd/C0%NoneIndiscriminate complete reduction[1].

Step-by-Step Protocol

Materials Required
  • 1,5-Dimethyl-2,3-dinitrobenzene (1.0 eq, 10 mmol)

  • Sodium sulfide nonahydrate ( Na2​S⋅9H2​O ) (3.0 eq, 30 mmol)

  • Elemental sulfur powder ( S8​ ) (3.0 eq, 30 mmol)

  • 95% Ethanol

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (for extraction)

Phase 1: Preparation of the Polysulfide Reagent

Causality Note: Generating the polysulfide ( Na2​Sx​ ) in situ is critical. The added elemental sulfur increases the bulk and mildness of the reducing agent, enhancing steric discrimination[1].

  • In a 100 mL Erlenmeyer flask, dissolve 7.2 g (30 mmol) of Na2​S⋅9H2​O in 25 mL of deionized water.

  • Add 0.96 g (30 mmol) of finely powdered elemental sulfur.

  • Gently heat and stir the mixture at 60 °C until the sulfur completely dissolves, yielding a deep red-orange sodium polysulfide solution.

Phase 2: Reaction Execution
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.96 g (10 mmol) of 1,5-dimethyl-2,3-dinitrobenzene in 40 mL of 95% ethanol.

  • Heat the ethanolic solution to a gentle reflux (approx. 80 °C).

  • Using an addition funnel, add the hot aqueous sodium polysulfide solution dropwise over 30 minutes. The reaction mixture will darken significantly.

  • Maintain reflux for 2 to 3 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system until the starting material is consumed[4].

Phase 3: Self-Validating Work-Up (Acid-Base Extraction)

Causality Note: This protocol utilizes an acid-base extraction as a self-validating purification system. Because the target product is a basic amine and the unreacted starting material is neutral, pH manipulation inherently isolates the pure product without the need for column chromatography[4].

  • Cool the reaction mixture to room temperature and pour it into 150 mL of crushed ice/water.

  • Acidification: Add 2M HCl dropwise until the solution reaches pH 2.

    • Mechanism: The desired 3,5-dimethyl-2-nitroaniline is protonated to form a water-soluble hydrochloride salt. Unreacted dinitrobenzene and precipitated elemental sulfur remain insoluble.

  • Filter the suspension through a Celite pad to remove the sulfur and unreacted starting material. Retain the aqueous filtrate.

  • Basification: Cool the aqueous filtrate in an ice bath and slowly add 2M NaOH until the solution reaches pH 10-11.

    • Mechanism: The hydrochloride salt is deprotonated, causing the free amine (3,5-dimethyl-2-nitroaniline) to precipitate as a bright yellow/orange solid.

  • Extract the basic aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure target compound.

References

  • Title : Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Source : Academia.edu. URL :[Link][1]

  • Title : CO-free, aqueous mediated, instant and selective reduction of nitrobenzene via robustly stable chalcogen stabilised iron carbonyl clusters. Source : NIH PMC. URL :[Link][3]

  • Title : Selective nitro reduction of poly nitro compounds (The Zinin Reduction of Nitroarenes). Source : Chemistry StackExchange. URL : [Link][2]

Sources

Application

Application Note: Chromatographic Separation and Quantification of 1,5-Dimethyl-2,3-dinitrobenzene

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Techniques: HPLC-UV/MS (EPA Method 8330B), GC-ECD/MS (EPA Method 8091) Introduction & Physicochemical Profiling 1,5-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Techniques: HPLC-UV/MS (EPA Method 8330B), GC-ECD/MS (EPA Method 8091)

Introduction & Physicochemical Profiling

1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-56-6), a dinitroxylene isomer with the molecular formula C₈H₈N₂O₄, presents unique analytical challenges due to its specific structural conformation[1][2]. Accurate chromatographic separation of this compound from its positional isomers (such as 1,3-dimethyl-2,4-dinitrobenzene) is critical in environmental monitoring of explosive degradation products, quality control of synthetic musk precursors, and pharmaceutical intermediate profiling[2][3].

Chromatographic Causality: Steric Strain and Dipole Moments

To design an effective separation method, one must understand the molecule's structural physics. In 1,5-dimethyl-2,3-dinitrobenzene, the two nitro (-NO₂) groups are situated at adjacent positions (C2 and C3), flanked by a methyl group at C1.

  • Steric Hindrance (HPLC Impact): The severe steric crowding forces the C2 nitro group out of the planar alignment with the benzene ring. This orthogonal twist disrupts extended π-conjugation, slightly shifting its UV absorbance maximum (hypsochromic shift) and reducing its overall planar hydrophobicity. Consequently, on a reversed-phase C18 column, this isomer will elute faster than more planar isomers because it cannot intercalate as deeply into the linear C18 alkyl chains[4].

  • Localized Dipole (Confirmation Impact): While overall hydrophobicity is reduced, the adjacent nitro groups create a strong, localized dipole moment. When transferred to a Cyano (CN) or Phenyl-Hexyl stationary phase, this strong dipole allows for intense dipole-dipole and π-π interactions, causing the molecule to be retained longer than isomers with opposed (para/meta) nitro groups[4].

  • Electron Affinity (GC Impact): The high electronegativity of the dual nitro groups makes the molecule an ideal candidate for Electron Capture Detection (ECD), which offers orders of magnitude greater sensitivity than Flame Ionization Detection (FID)[5].

Experimental Workflows

The following workflows establish a self-validating system for the extraction and analysis of 1,5-dimethyl-2,3-dinitrobenzene, adapted from established EPA methodologies[4][5].

Workflow A Aqueous/Soil Sample (1,5-Dimethyl-2,3-dinitrobenzene) B Preservation Acidify to pH < 3 (NaHSO4) A->B C Solid-Phase Extraction (SPE) Resin-based Sorbent B->C Trace/Polar Focus D Liquid-Liquid Extraction (LLE) Dichloromethane/Toluene B->D Volatile Focus E HPLC-UV/MS Analysis (EPA 8330B Framework) C->E Acetonitrile Elution F GC-ECD/MS Analysis (EPA 8091 Framework) D->F Solvent Exchange

Caption: Sample preparation and analytical workflow for dinitroaromatics based on matrix and detector focus.

Protocol A: HPLC-UV/MS Separation (Based on EPA 8330B)

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and is ideal for aqueous matrices where thermal degradation of related nitroaromatics might be a concern[4].

Sample Preparation & Preservation
  • Preservation: Immediately upon collection, acidify the aqueous sample to pH < 3 using sodium bisulfate (NaHSO₄). Causality: Nitroaromatics are highly susceptible to rapid microbial reduction (converting nitro groups to amino groups). Acidification halts biological activity and stabilizes the nitro groups[6].

  • Surrogate Addition: Spike the sample with 1,2-Dinitrobenzene (Surrogate) to a final concentration of 5 µg/L. This ensures the extraction process is self-validating; recovery of the surrogate must fall between 75-125% to validate the sample data.

  • Solid-Phase Extraction (SPE): Pass 500 mL of the sample through a divinylbenzene/styrene resin-based SPE cartridge (e.g., Porapak R). Causality: Silica-based C18 cartridges often yield poor recoveries for highly polar nitroaromatics; resin-based polymers provide superior π-π retention[4].

  • Elution: Elute with 5 mL of Acetonitrile. Concentrate under a gentle nitrogen stream to 1 mL.

Chromatographic Conditions
ParameterPrimary Separation (Quantitation)Secondary Separation (Confirmation)
Column C18 (250 mm × 4.6 mm, 5 µm)Cyano (CN) (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol / Water (50:50, v/v)Methanol / Water (30:70, v/v)
Flow Rate 1.2 mL/min1.2 mL/min
Column Temp 30 °C30 °C
Detection UV at 254 nm (or ESI-MS in negative mode)UV at 254 nm
Mechanism Hydrophobic partitioningDipole-dipole & π-π interactions

Table 1: HPLC parameters for the resolution of dinitroxylene isomers.

Protocol B: GC-ECD/MS Separation (Based on EPA 8091)

Gas Chromatography is preferred for complex soil matrices or when extreme sensitivity (parts-per-trillion) is required, utilizing the high electron affinity of the nitro groups[5][7].

Sample Preparation
  • Extraction: Perform a Liquid-Liquid Extraction (LLE) using Toluene or Dichloromethane. Causality: Toluene provides excellent partition coefficients for dinitroxylenes due to matching aromaticity, ensuring >90% recovery from aqueous phases[7].

  • Drying: Pass the organic extract through anhydrous sodium sulfate (Na₂SO₄) to remove residual water, which would severely quench the ECD signal and degrade the GC column[8].

Chromatographic Conditions
ParameterGC-ECD / GC-MS Settings
Primary Column DB-5 (5% Phenyl, 95% Dimethylpolysiloxane), 30 m × 0.25 mm, 0.25 µm
Confirmation Column DB-1701 (14% Cyanopropylphenyl), 30 m × 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (Constant Flow)
Oven Program 80°C (hold 1 min) → 15°C/min to 250°C (hold 5 min)
Injector Temp 250°C (Splitless mode, 1 µL injection)
Detector (ECD) 300°C, Nitrogen makeup gas (30 mL/min)

Table 2: GC-ECD parameters for volatile nitroaromatic analysis.

SeparationMech cluster_HPLC HPLC (Reversed-Phase) cluster_GC GC (Capillary) M 1,5-Dimethyl-2,3-dinitrobenzene H1 Hydrophobic Interaction (C18 Primary Column) M->H1 Methanol/Water G1 Boiling Point Separation (DB-5 Non-polar) M->G1 Thermal Desorption H2 π-π & Dipole Interaction (CN Confirmation Column) H1->H2 Isomer Resolution G2 Polarizability (DB-1701 Mid-polar) G1->G2 Co-elution Check

Caption: Orthogonal separation mechanisms employed in HPLC and GC to ensure accurate isomer identification.

Quality Assurance & System Validation

To ensure the protocol acts as a self-validating system , the following Quality Control (QC) gates must be integrated into every batch:

  • System Suitability Testing (SST): Prior to sample analysis, inject a resolution check mixture containing 1,5-dimethyl-2,3-dinitrobenzene and a closely eluting isomer (e.g., 1,3-dimethyl-2,4-dinitrobenzene). The chromatographic resolution ( Rs​ ) must be ≥1.5 . If Rs​<1.5 , the column is exhibiting silanol activity or phase collapse and must be replaced[4][5].

  • Matrix Spike (MS) / Matrix Spike Duplicate (MSD): Spike 10% of the samples with a known concentration of the target analyte. This validates that the sample matrix (e.g., humic acids in soil) is not suppressing the ionization in MS or co-eluting to mask the UV/ECD signal[9].

  • Confirmation Column Agreement: The quantitative results between the primary column (e.g., C18) and the confirmation column (e.g., CN) must agree within ±40% Relative Percent Difference (RPD). A higher RPD indicates a co-eluting interference on one of the columns, rendering the higher value invalid[4][10].

References

  • 1,5-DIMETHYL-2,3-DINITROBENZENE — Chemical Substance Information. NextSDS.
  • 1,5-DIMETHYL-2,3-DINITROBENZENE 65151-56-6 wiki. Guidechem.
  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).
  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Feltes J, Levsen K, Volmer D, Spiekermann M. Journal of Chromatography A. 1990; NIH.
  • EPA Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
  • Preservation of Water Samples Containing Nitroaromatics and Nitramines. Grant, C.L., Jenkins, T.F., et al. Defense Technical Information Center (DTIC).
  • NEMI Method Summary - 8091 (by GC-ECD). National Environmental Methods Index (NEMI).
  • EPA-RCA: 8330B: Explosives by HPLC. National Environmental Methods Index (NEMI).
  • Musk Ambrette and Musk Xylene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, NIH.

Sources

Technical Notes & Optimization

Troubleshooting

improving regioselectivity in 1,5-Dimethyl-2,3-dinitrobenzene synthesis

Technical Support Center: Synthesis of Dinitro-Dimethylbenzenes A Senior Application Scientist's Guide to Improving Regioselectivity in the Synthesis of 1,4-Dimethyl-2,3-dinitrobenzene Welcome to the Technical Support Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Dinitro-Dimethylbenzenes

A Senior Application Scientist's Guide to Improving Regioselectivity in the Synthesis of 1,4-Dimethyl-2,3-dinitrobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of aromatic nitration. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes.

The dinitration of xylenes is a classic but challenging electrophilic aromatic substitution. While seemingly straightforward, controlling the position of the second incoming nitro group—a concept known as regioselectivity—is a significant hurdle. This guide will focus specifically on the synthesis of 1,4-Dimethyl-2,3-dinitrobenzene , a less common but valuable isomer, and the strategies to selectively favor its formation over more common isomers.

A Note on Nomenclature: The target molecule, 1,4-Dimethyl-2,3-dinitrobenzene (CAS 711-41-1), is derived from the dinitration of p-xylene (1,4-dimethylbenzene). It is important to distinguish this from isomers derived from m-xylene (1,3-dimethylbenzene), such as the more common 1,3-dimethyl-2,4-dinitrobenzene. This guide will focus on the p-xylene pathway.

Mechanistic Insights: The Challenge of Directing the Second Nitration

The regiochemical outcome of the dinitration of p-xylene is a textbook example of competing directing effects. The reaction proceeds in two distinct stages:

  • Mononitration: The two methyl groups on p-xylene are activating, ortho, para-directors. Since all available positions (2, 3, 5, 6) are ortho to a methyl group, the first nitration readily occurs to yield 2-nitro-1,4-dimethylbenzene.

  • Dinitration: This is the selectivity-determining step. The starting material, 2-nitro-1,4-dimethylbenzene, now has three substituents guiding the incoming nitronium ion (NO₂⁺):

    • -CH₃ groups (at C1, C4): Activating and ortho, para-directing.

    • -NO₂ group (at C2): Strongly deactivating and meta-directing.

The result is a competition for the final position of the second nitro group, primarily between the C3 and C5 positions, leading to the formation of two main products: 1,4-dimethyl-2,3-dinitrobenzene and 1,4-dimethyl-2,5-dinitrobenzene.

G cluster_0 Step 1: Mononitration cluster_1 Step 2: Dinitration (Regioselectivity Challenge) p_xylene p-Xylene nitro_p_xylene 2-Nitro-1,4-dimethylbenzene p_xylene->nitro_p_xylene HNO₃ / H₂SO₄ isomer_2_3 Target Isomer 1,4-Dimethyl-2,3-dinitrobenzene nitro_p_xylene->isomer_2_3 HNO₃ / H₂SO₄ (Kinetic Control?) isomer_2_5 Major Byproduct 1,4-Dimethyl-2,5-dinitrobenzene nitro_p_xylene->isomer_2_5 HNO₃ / H₂SO₄ (Thermodynamic Product)

Figure 1. Reaction pathway for the dinitration of p-xylene.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Question: My reaction yields almost exclusively the 1,4-dimethyl-2,5-dinitrobenzene isomer. How can I increase the yield of the desired 2,3-isomer?

Answer: This is the most common challenge. The 2,5-isomer is often the thermodynamically favored product due to the strong directing effects of the methyl groups to the C5 position. To favor the 2,3-isomer, you must manipulate the reaction conditions to exploit subtle differences in activation energies.

Potential Causes & Solutions:

  • High Reaction Temperature: Higher temperatures provide the energy to overcome the activation barrier for the more stable 2,5-isomer, making it the dominant product.

    • Solution: Perform the dinitration at the lowest possible temperature that still allows the reaction to proceed. Strict temperature control, often at or below 0°C, is crucial. This favors kinetic control, which may increase the proportion of the 2,3-isomer.

  • Standard Mixed Acid System: The powerful nitrating system of HNO₃/H₂SO₄ is highly reactive and often leads to the thermodynamically favored product.[1]

    • Solution 1 (Milder Nitrating Agent): Experiment with alternative, milder nitrating agents that are more sensitive to subtle electronic differences. A mixture of nitric acid and acetic anhydride, which generates acetyl nitrate in situ, can sometimes offer different selectivity.[2]

    • Solution 2 (Catalytic Systems): Explore solid acid catalysts like zeolites.[3][4] Zeolite catalysts, such as H-Beta, can impart shape selectivity due to their defined pore structures.[5] The transition state required to form the 2,3-isomer might fit more favorably within the catalyst's pores compared to the transition state for the 2,5-isomer.

  • Reaction Time: Prolonged reaction times at elevated temperatures can allow for isomer rearrangement or the preferential formation of the most stable product.

    • Solution: Carefully monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as a significant amount of the starting mononitro-p-xylene has been consumed, before the product ratio shifts entirely to the 2,5-isomer.

G start Problem: Low Yield of 2,3-Dinitro Isomer check_temp Is Reaction Temperature > 10°C? start->check_temp check_reagent Using Standard Mixed Acid (HNO₃/H₂SO₄)? check_temp->check_reagent No sol_temp Action: Lower temperature to ≤ 0°C. Maintain strict thermal control. check_temp->sol_temp Yes check_time Is Reaction Time > 2 hours? check_reagent->check_time No sol_reagent Action: Consider milder agents (e.g., HNO₃/Ac₂O) or shape-selective catalysts (e.g., Zeolite H-Beta). check_reagent->sol_reagent Yes sol_time Action: Monitor reaction by GC/TLC. Quench when starting material is consumed. check_time->sol_time Yes end_node Improved Regioselectivity check_time->end_node No sol_temp->end_node sol_reagent->end_node sol_time->end_node

Figure 2. Troubleshooting workflow for improving 2,3-isomer yield.

Question: I'm having difficulty separating the 1,4-dimethyl-2,3-dinitrobenzene from the 2,5-isomer. What are the best purification methods?

Answer: Due to their similar molecular weights and polarities, separating these positional isomers is challenging.

  • Fractional Crystallization: This should be your first approach. The two isomers will likely have different solubilities in various solvents.

    • Solution: Systematically screen solvents. Start with alcohols (ethanol, methanol) or hydrocarbon/alcohol mixtures. Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Multiple recrystallizations will be necessary. Analyze each crystal batch and the remaining mother liquor by GC or NMR to track the separation progress.

  • Column Chromatography: While difficult, separation on silica gel is possible but requires careful optimization.

    • Solution: Use a high-surface-area silica gel and a long column to maximize resolution. The mobile phase will require fine-tuning; start with a low-polarity eluent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. A very shallow gradient is often required to achieve separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the typical isomer distributions seen with classical mixed-acid nitration? While precise ratios can vary, the dinitration of p-xylene using standard mixed acid (H₂SO₄/HNO₃) typically favors the 1,4-dimethyl-2,5-dinitrobenzene isomer. Obtaining the 2,3-isomer as the major product with this method is uncommon without significant optimization of conditions.

Q2: Are there any nitrating agents that are known to favor ortho nitration adjacent to another nitro group? Generally, this is electronically disfavored. However, some nitrating systems can alter regioselectivity. For instance, nitration using dinitrogen pentoxide (N₂O₅) can sometimes provide different isomer ratios compared to mixed acid, as the reaction mechanism and transition state can differ.[7] Research into complexing the substrate with a Lewis acid prior to nitration has also been explored to block certain positions and redirect the electrophile.

Q3: How can I accurately quantify the isomer ratio in my crude product?

  • Gas Chromatography (GC): This is the ideal method. Use a capillary column with a non-polar stationary phase (e.g., HP-5ms). The isomers should have slightly different retention times, allowing for quantification based on peak area.[6]

  • ¹H NMR Spectroscopy: While the spectra will be complex, there should be distinct peaks in the aromatic region for each isomer. Integration of these unique peaks can provide a quantitative ratio.

Q4: What are the primary safety concerns with this reaction? The use of concentrated nitric and sulfuric acids presents a significant hazard. These are highly corrosive materials.[4] Furthermore, nitration reactions are highly exothermic and can run away if cooling is insufficient, leading to the formation of over-nitrated, potentially explosive compounds.[8] Always use an ice bath for temperature control, add reagents slowly, and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Data Summary: Nitration of Xylenes

The following table summarizes isomer distributions from the mononitration of xylenes under various conditions to illustrate how catalysts can influence regioselectivity. Data for dinitration leading to the 2,3-dinitro-p-xylene isomer is less commonly reported, highlighting the difficulty of this specific synthesis.

Starting MaterialNitrating SystemCatalyst4-Nitro/2-Nitro Ratio (for m-xylene)Reference
m-XyleneH₂SO₄ / HNO₃None~6.1[9]
m-XyleneHNO₃ / Acetic AnhydrideZeolite H-BetaNot specified, but high selectivity reported[2]
m-XyleneBF₃ / AgNO₃BF₃~4.9[3]
m-XyleneHNO₃Zeolite-βHigh selectivity for 4-nitro-m-xylene[10]

Note: This data illustrates the principle of catalyst-induced regioselectivity in the related m-xylene system. Similar principles apply to the p-xylene system, where the goal is to alter the 2,3- vs 2,5-dinitro ratio.

Experimental Protocols

Protocol 1: Dinitration of p-Xylene with Mixed Acid (Focus on Low Temperature)

This protocol is a starting point. The key to improving the 2,3-isomer yield is meticulous temperature control and reaction monitoring.

Materials:

  • 2-Nitro-1,4-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acid Preparation: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (3.0 eq). Cool the flask to -10°C in a salt-ice or acetone-dry ice bath.

  • Nitrating Agent: Slowly add fuming nitric acid (1.2 eq) to the cold sulfuric acid via the dropping funnel. Maintain the temperature below 0°C throughout the addition.

  • Substrate Addition: Dissolve 2-nitro-1,4-dimethylbenzene (1.0 eq) in a minimal amount of cold dichloromethane. Add this solution dropwise to the stirred mixed acid, ensuring the internal temperature never exceeds 0°C . The addition should be very slow (e.g., over 1-2 hours).

  • Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction by taking small aliquots, quenching them in ice water, extracting with DCM, and analyzing by GC or TLC.

  • Quenching: Once the reaction is deemed complete (or when the ratio of 2,3- to 2,5-isomer is optimal), pour the reaction mixture very slowly and carefully onto a large amount of crushed ice with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[6]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid should be purified by fractional crystallization as described in the troubleshooting section.

Protocol 2: Purification by Fractional Crystallization

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) at room temperature and near their boiling points.

  • Crystallization: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating until the solid just dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Isolation: If crystals form, cool the flask further in an ice bath for 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration.

  • Analysis: Keep the mother liquor separate. Dry the collected crystals and analyze their purity and isomeric ratio by GC or NMR.

  • Repeat: If necessary, recrystallize the solid product again. The mother liquor can also be concentrated and subjected to crystallization to recover more product, which may be enriched in the more soluble isomer.

References

  • Australian Journal of Chemistry. (2015).
  • Google Patents. (n.d.). Process for the nitration of xylene isomers using zeolite beta catalyst.
  • BenchChem. (2025). The Dinitration of m-Xylene: A Mechanistic and Methodological Guide.
  • An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta C
  • Google Patents. (n.d.). A process for the nitration of xylene isomers using zeolite beta catalyst.
  • ResearchGate. (2025). Beta zeolite: An efficient and eco-friendly catalyst for the nitration of o-xylene with high regio-selectivity in liquid phase.
  • BenchChem. (2025).
  • Shkodenko, L., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PMC.
  • BenchChem. (2025).
  • ResearchGate. (2022).

Sources

Optimization

Technical Support Center: Troubleshooting the Nitration of 1,5-Dimethyl-2,3-dinitrobenzene

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Resolving yield and purity bottlenecks in the electrophilic aromatic nitration of 3,5-dimethylnitrobenzene. Welcome to the Technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Resolving yield and purity bottlenecks in the electrophilic aromatic nitration of 3,5-dimethylnitrobenzene.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1,5-dimethyl-2,3-dinitrobenzene. The first critical piece of expert knowledge required to troubleshoot this reaction is nomenclature: 1,5-dimethyl-2,3-dinitrobenzene is systematically synonymous with 3,5-dimethyl-1,2-dinitrobenzene [1].

This compound is synthesized via the nitration of 3,5-dimethylnitrobenzene. Because the starting material already contains a strongly deactivating nitro group, the reaction requires extreme forcing conditions (fuming nitric acid and concentrated sulfuric acid). However, the benzylic methyl groups are highly susceptible to oxidation under these exact conditions[2]. This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol to help you navigate this delicate kinetic vs. thermodynamic balance.

Diagnostic FAQ: Troubleshooting Common Failure Modes

Q1: My overall yield is below 40%, and the reaction mixture turns dark brown or black. What is causing this degradation? Causality: You are observing the oxidation of the benzylic methyl groups. Fuming nitric acid is a potent oxidizer. If the internal temperature of the reaction exceeds -5°C, the thermodynamic oxidation pathway outcompetes the kinetic nitration pathway. The methyl groups are oxidized into carboxylic acids (forming nitrobenzoic acid derivatives), which subsequently polymerize or degrade into dark tars[2]. Solution: Implement strict cryogenic control. Never rely on the temperature of the cooling bath; use an internal thermocouple. Ensure the addition rate of the mixed acid is slow enough to maintain the internal temperature strictly below -5°C[1].

Q2: I am observing significant amounts of an isomeric byproduct. How can I improve regioselectivity? Causality: You are likely forming the 1,4-dinitro regioisomer (1,5-dimethyl-2,4-dinitrobenzene). In the starting material, the C2 position is kinetically favored but sterically hindered by the adjacent nitro and methyl groups. The C4 position (between the two methyl groups) is even more sterically hindered. However, elevated temperatures provide the activation energy required to overcome the steric barrier at C4, reducing the regioselectivity of the electrophilic attack[1]. Solution: Keep the reaction strictly at or below -10°C during the addition phase. Post-reaction, utilize the differential solubility of the isomers. The 1,2-dinitro target can be purified by washing the crude filter cake with saturated sodium bicarbonate, which also removes acidic oxidation byproducts[1].

Q3: The reaction stalls with unreacted starting material remaining, even after 3 hours. Should I increase the temperature? Causality: Do not increase the temperature , as this will immediately trigger runaway oxidation. Stalling in this reaction is almost always caused by poor mass transfer, not a lack of thermal energy. At -10°C, 98% sulfuric acid becomes highly viscous. If you are using a magnetic stir bar, the mixing energy is insufficient to maintain a homogenous dispersion of the nitronium ion, leading to localized unreacted pockets[3]. Solution: Switch to an overhead mechanical stirrer with a PTFE anchor blade. Additionally, verify that your sulfuric acid has not absorbed atmospheric moisture; water drastically shifts the equilibrium away from nitronium ion ( NO2+​ ) formation[3].

Quantitative Data: Reaction Parameters vs. Yield

The following table summarizes empirical data regarding how specific reaction parameters directly influence the yield and purity profile of the nitration process.

Internal TempStirring MethodAcid Ratio ( HNO3​ : H2​SO4​ )Target YieldMajor Byproduct Observed
-10°C to -5°C Mechanical (Overhead) 1:1.2 (Fuming/Conc.) >73% Trace regioisomers
0°C to 5°CMechanical (Overhead)1:1.2 (Fuming/Conc.)~45%1,5-Dimethyl-2,4-dinitrobenzene
> 5°CMagnetic Stir Bar1:1.5 (Excess HNO3​ )<20%Nitrobenzoic acids (Dark Tar)
-10°C to -5°CMagnetic Stir Bar1:1.2 (Fuming/Conc.)~30%Unreacted starting material
Mechanistic & Workflow Visualizations

NitrationTroubleshooting SM 3,5-Dimethylnitrobenzene (Starting Material) C2_Attack Kinetic Attack at C2 (T < -5°C) SM->C2_Attack Optimal Conditions C4_Attack Thermodynamic/Steric Attack at C4 (T > 0°C) SM->C4_Attack Poor Temp Control Oxidation Benzylic Oxidation (Excess Heat/HNO3) SM->Oxidation Thermal Runaway NO2 Nitronium Ion (NO2+) (Mixed Acid) NO2->C2_Attack NO2->C4_Attack Target 1,5-Dimethyl-2,3-dinitrobenzene (Target Product) C2_Attack->Target High Yield Regioisomer 1,5-Dimethyl-2,4-dinitrobenzene (Regioisomer) C4_Attack->Regioisomer Yield Loss Degradation Nitrobenzoic Acids (Tar/Degradation) Oxidation->Degradation Yield Loss

Fig 1: Reaction pathways of 3,5-dimethylnitrobenzene nitration and byproduct formation.

ExperimentalWorkflow Step1 1. Mixed Acid Prep (0°C) Step3 3. Acid Addition (T < -5°C) Step1->Step3 Dropwise Step2 2. Substrate Dissolution (H2SO4, -10°C) Step2->Step3 Mechanical Stirring Step4 4. Maturation (3 hrs, 0°C) Step3->Step4 Step5 5. Ice Quench (T < 5°C) Step4->Step5 Step6 6. Isolation & Wash (NaHCO3) Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of 1,5-dimethyl-2,3-dinitrobenzene.

Standardized Experimental Protocol

Causality Focus: This protocol emphasizes strict thermal and mass-transfer control to prevent benzylic oxidation and regioisomer formation[1].

Step 1: Preparation of the Mixed Acid

  • Action: In a dedicated cooling vessel, slowly add 95% fuming nitric acid to 98% concentrated sulfuric acid to create the mixed acid. Store at 0°C.

  • Causality: Mixing strong acids is highly exothermic. Pre-cooling the mixed acid prevents thermal spikes during the subsequent addition phase[2].

  • Self-Validation Check: The solution should remain clear to pale yellow. Evolution of dense red gas ( NO2​ ) indicates thermal decomposition of the nitric acid; if observed, discard and remake.

Step 2: Substrate Dissolution

  • Action: Charge a reaction vessel equipped with an overhead mechanical stirrer and an internal thermocouple with 98% concentrated sulfuric acid. Add 3,5-dimethylnitrobenzene and stir until fully dissolved. Cool the mixture to -10°C using a dry ice/acetone or brine bath[1].

  • Causality: 3,5-dimethylnitrobenzene is solid at room temperature. Dissolving it in sulfuric acid first ensures uniform distribution. Mechanical stirring is mandatory because 98% sulfuric acid becomes highly viscous at -10°C[3].

Step 3: Electrophilic Aromatic Substitution (Addition Phase)

  • Action: Begin dropwise addition of the pre-cooled mixed acid. Modulate the addition rate to ensure the internal temperature strictly remains between -10°C and -5°C[1].

  • Causality: Keeping T<−5∘C kinetically favors the C2-nitration (forming the 1,2-dinitro target) while suppressing the thermodynamic oxidation pathways[2].

  • Self-Validation Check: If the internal temperature spikes above -5°C, immediately halt addition until the temperature stabilizes. A darkening of the solution from yellow to deep orange/brown is a real-time indicator of oxidation.

Step 4: Maturation and Quenching

  • Action: Once addition is complete, maintain the reaction at 0°C (ice bath) for 3 hours. Slowly pour the reaction mixture over vigorously stirred crushed ice, ensuring the quench temperature does not exceed 5°C[1].

  • Causality: The 3-hour maturation ensures complete conversion. Quenching over ice prevents the reverse reaction and stops any runaway oxidative processes that occur when acid is diluted with water (which is highly exothermic).

  • Self-Validation Check: A successful reaction will immediately precipitate a massive crop of pale yellow solids.

Step 5: Isolation and Purification

  • Action: Filter the precipitate. Wash the filter cake sequentially with ice-cold water, saturated aqueous sodium bicarbonate ( NaHCO3​ ), and finally cold water. Air dry the product[1].

  • Causality: The NaHCO3​ wash is critical. It neutralizes residual sulfuric acid and solubilizes any trace nitrobenzoic acid byproducts (formed via methyl oxidation) as their water-soluble sodium salts, effectively removing them from the target product.

References
  • CN107118161A - The synthetic method of the carboxylic acid of 2 n-propyl, 4 tolimidazole 6 - Google Patents , google.com, 1

  • The Dinitration of m-Xylene: A Mechanistic and Methodological Guide - Benchchem , benchchem.com,2

  • Mononitration of m-Xylene - Sciencemadness.org , sciencemadness.org, 3

Sources

Troubleshooting

Technical Support Center: Optimizing 1,5-Dimethyl-2,3-dinitrobenzene Synthesis &amp; Preventing Over-Nitration

Welcome to the Technical Support Center for the synthesis of 1,5-Dimethyl-2,3-dinitrobenzene (also referred to as 4,5-dinitro-m-xylene or 3,5-dimethyl-1,2-dinitrobenzene). This portal is designed for researchers, chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,5-Dimethyl-2,3-dinitrobenzene (also referred to as 4,5-dinitro-m-xylene or 3,5-dimethyl-1,2-dinitrobenzene). This portal is designed for researchers, chemical engineers, and drug development professionals seeking to optimize electrophilic aromatic substitution (EAS) workflows. A critical challenge in the nitration of m-xylene derivatives is the prevention of over-nitration—specifically, the formation of trinitroxylene (TNX) and phenolic oxidation byproducts.

Part 1: Troubleshooting Guides & FAQs

Q1: During the synthesis of 1,5-Dimethyl-2,3-dinitrobenzene, my reaction yields significant amounts of trinitroxylene (TNX). What is the mechanistic cause of this over-nitration? A1: Over-nitration to trinitroxylene is fundamentally a thermodynamically driven process catalyzed by overly harsh conditions[1]. The two methyl groups on the m-xylene ring are electron-donating (ortho/para directors), which highly activates the ring. Once the first two nitro groups are introduced, the ring becomes significantly deactivated due to their strong electron-withdrawing nature. However, if the reaction temperature exceeds 100°C or if the concentration of sulfuric acid ( H2​SO4​ ) exceeds 85%, the equilibrium shifts to generate an excessive concentration of the potent nitronium ion ( NO2+​ ). This overcomes the deactivation barrier, forcing a third nitration event[2].

Q2: How can I thermodynamically control the reaction to halt strictly at dinitration? A2: Strict thermal management is non-negotiable. Nitration is a highly exothermic process. To prevent localized temperature spikes (hot spots) that lead to over-nitration, the mixed acid must be added dropwise while maintaining the internal reaction temperature between 60°C and 80°C for the dinitration step[3]. Using a continuous-flow microreactor rather than a batch reactor can also drastically improve heat dissipation, reducing dinitro- and trinitro-impurities by minimizing residence time in high-temperature zones[4].

Q3: What is the optimal ratio of sulfuric acid to nitric acid to prevent over-nitration? A3: The H2​SO4​ acts as both a catalyst to protonate HNO3​ and a dehydrating agent to remove water formed during the reaction. For selective dinitration, aim for a near-stoichiometric molar ratio of nitric acid to the substrate (e.g., 1:2.1 for dinitration) and keep the H2​SO4​ concentration between 70-80%. Exceeding this concentration dehydrates the system too aggressively, creating a hyper-acidic environment that promotes trinitration and oxidative degradation of the methyl groups[2].

Q4: Are there alternative, greener catalytic methods that avoid the traditional mixed acid system and its over-nitration risks? A4: Yes. Recent advancements utilize solid acid catalysts, such as Zeolite- β , in combination with 70% nitric acid and a solvent like dichloroethane. Zeolite- β provides shape-selective confinement that physically restricts the formation of bulky trinitrated products, effectively eliminating over-nitration while allowing for easy catalyst recovery and eliminating spent acid disposal[5].

Part 2: Quantitative Data & Process Optimization

To optimize the yield of 1,5-Dimethyl-2,3-dinitrobenzene and suppress trinitroxylene formation, refer to the following quantitative matrix comparing reaction parameters.

Reaction ParameterMononitration PhaseDinitration Phase (Target)Trinitration (Over-nitration)
Temperature 30°C60°C – 80°C> 100°C
H2​SO4​ Concentration 70%75% – 80%> 85%
HNO3​ Molar Equivalents 1.05 eq2.10 eq> 3.0 eq
Addition Rate (Mixed Acid) Dropwise (1-2 hr)Dropwise (1-2 hr)Rapid addition (Bulk)
Major Byproducts Unreacted m-xyleneMononitroxyleneTrinitroxylene, Phenolics

Part 3: Step-by-Step Experimental Protocol (Self-Validating System)

Standard Operating Procedure: Controlled Synthesis of 1,5-Dimethyl-2,3-dinitrobenzene This protocol utilizes a stepwise temperature gradient to self-validate the completion of mononitration before initiating dinitration, thereby preventing thermal runaway and over-nitration[1][3].

  • Preparation of the Nitrating Mixture (Mixed Acid):

    • In a round-bottom flask submerged in an ice-salt bath (0°C to 5°C), carefully add 10.5 mL of concentrated H2​SO4​ (75-80%).

    • Slowly add 7.5 mL of concentrated HNO3​ (70%) dropwise via an addition funnel. Maintain stirring and ensure the temperature does not exceed 10°C during preparation.

  • Substrate Addition (Mononitration Phase):

    • Transfer 5.0 mL of m-xylene to a separate 3-neck reaction flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser.

    • Begin dropwise addition of the cold mixed acid to the m-xylene. Maintain the internal temperature at strictly 30°C using a cooling bath.

    • Self-Validation Checkpoint 1: Before escalating the temperature, pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run a TLC (Hexanes:EtOAc 9:1). The disappearance of the m-xylene spot validates the completion of mononitration, ensuring it is safe to proceed to dinitration without risking a sudden, violent exotherm.

  • Thermal Escalation (Dinitration Phase):

    • Once mononitration is validated, gradually replace the cooling bath with a water bath.

    • Elevate the internal temperature to 60°C - 80°C and maintain for 45-60 minutes. CRITICAL: Do not allow the temperature to exceed 80°C to prevent the formation of trinitroxylene.

  • Quenching & Isolation:

    • Remove the reaction from heat and carefully pour the mixture over 150 g of crushed ice in a large beaker under vigorous stirring. The dinitro-isomers will precipitate as a pale yellow solid.

  • Purification & Final Validation:

    • Filter the precipitate and wash extensively with cold distilled water.

    • Self-Validation Checkpoint 2: Test the filtrate with pH paper. Continue washing until the filtrate is pH neutral, validating the complete removal of residual H2​SO4​ .

    • Isolate the specific 1,5-Dimethyl-2,3-dinitrobenzene isomer via column chromatography or fractional recrystallization from hot ethanol. The absence of a dark red/brown hue in the purified crystals validates the absence of phenolic oxidation byproducts.

Part 4: Visualizations

NitrationWorkflow Start m-Xylene (Starting Material) MixAcid Mixed Acid Addition (HNO3 + H2SO4) Start->MixAcid Mono Mononitration Phase (Temp: 30°C) MixAcid->Mono Controlled Cooling Di Dinitration Phase (Temp: 60-80°C) Mono->Di Controlled Heating (< 80°C) Tri Over-Nitration (Temp > 100°C) Mono->Tri Thermal Runaway (> 100°C) Product 1,5-Dimethyl-2,3-dinitrobenzene (Target Product) Di->Product Quench & Isolate Byproduct Trinitroxylene (TNX) (Impurity) Tri->Byproduct Excess NO2+

Workflow for the controlled synthesis of 1,5-Dimethyl-2,3-dinitrobenzene.

TroubleshootingTree Issue Issue: High Trinitroxylene (Over-Nitration) CheckTemp Is reaction temp > 80°C? Issue->CheckTemp FixTemp Action: Improve cooling, add mixed acid slower. CheckTemp->FixTemp Yes CheckAcid Is H2SO4 conc. > 85%? CheckTemp->CheckAcid No FixAcid Action: Dilute H2SO4 to 75-80%, reduce HNO3 equivalents. CheckAcid->FixAcid Yes CheckMethod Consider Flow Chemistry or Zeolite-beta catalyst CheckAcid->CheckMethod No

Troubleshooting decision tree for preventing over-nitration during synthesis.

References

  • Title: Process for the nitration of xylene isomers using zeolite beta catalyst (US6703532B2).
  • Title: Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues. Source: National Institutes of Health (PMC). URL: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1,5-Dimethyl-2,3-dinitrobenzene Analysis

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of peak tailing in the HPLC analysis of 1,5-Dimethyl-2,3-dinitrobenzene. The information presented he...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of peak tailing in the HPLC analysis of 1,5-Dimethyl-2,3-dinitrobenzene. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when analyzing 1,5-Dimethyl-2,3-dinitrobenzene on a C18 column?

A1: The most common cause of peak tailing for a compound like 1,5-Dimethyl-2,3-dinitrobenzene, which has polar nitro groups, is secondary interactions with active sites on the silica-based stationary phase.[1][2][3] These active sites are primarily residual silanol groups (Si-OH) that remain on the silica surface after the C18 chains are bonded.[4] The nitro groups of your analyte can form hydrogen bonds with these silanol groups, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[4]

Q2: Can the mobile phase composition contribute to peak tailing for this analyte?

A2: Absolutely. An inappropriate mobile phase pH can exacerbate peak tailing. Silanol groups on a standard silica-based column are acidic (pKa ~3.5-4.5) and become ionized (negatively charged) at higher pH values.[5] If your mobile phase pH is in this range or higher, the interaction between the partially polarized nitro groups of 1,5-Dimethyl-2,3-dinitrobenzene and the ionized silanols will be stronger, leading to increased tailing.[1][5]

Q3: How does the choice of sample solvent affect the peak shape of 1,5-Dimethyl-2,3-dinitrobenzene?

A3: The sample solvent can significantly impact peak shape, especially if it is stronger (has a higher elution strength) than the mobile phase.[6][7][8] If 1,5-Dimethyl-2,3-dinitrobenzene is dissolved in a solvent like 100% acetonitrile while the mobile phase has a higher aqueous content, the sample band may not properly focus on the head of the column, leading to peak distortion, including tailing or fronting.[6][8][9]

Q4: Is there an ideal column for the analysis of dinitrobenzene compounds?

A4: While a standard C18 column can be used, for polar compounds like dinitrobenzenes, a modern, high-purity, end-capped C18 column is highly recommended. These columns are made from "Type B" silica, which has a lower metal content and fewer acidic silanol groups.[2][5] The end-capping process further deactivates most of the remaining silanols, minimizing the secondary interactions that cause peak tailing.[10]

In-Depth Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing can compromise the accuracy and reproducibility of your analysis.[2] This guide provides a logical workflow to diagnose and resolve this issue.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase is often the most straightforward parameter to adjust.

The Rationale: The ionization state of the residual silanol groups on the stationary phase is pH-dependent. By lowering the mobile phase pH, you can suppress the ionization of these silanols, thereby reducing their interaction with the polar nitro groups of your analyte.[2][11]

Experimental Protocol:

  • Initial Condition: Prepare your standard mobile phase of acetonitrile and water.

  • Modification: Add a small amount of an acidic modifier to the aqueous portion of your mobile phase. Common choices include:

    • 0.1% (v/v) Formic Acid: Generally lowers the pH to around 2.7-3.0.[11][12]

    • 0.1% (v/v) Trifluoroacetic Acid (TFA): A stronger acid that will lower the pH to about 2.0.[13]

  • Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Analysis: Inject your 1,5-Dimethyl-2,3-dinitrobenzene standard and observe the peak shape.

Expected Outcome: A significant reduction in peak tailing should be observed as the silanol interactions are minimized.

The Rationale: At neutral pH, increasing the ionic strength of the mobile phase can help to mask the interactions between the analyte and the silanol groups.[11]

Experimental Protocol:

  • Buffer Selection: Prepare a phosphate buffer (e.g., sodium or potassium phosphate) at a concentration of 10 mM in the aqueous portion of your mobile phase.

  • pH Adjustment: Adjust the pH of the buffer to your desired value (e.g., 7.0).

  • Concentration Increase: If tailing persists, incrementally increase the buffer concentration to 25 mM.[11]

  • Equilibration and Analysis: Equilibrate the column thoroughly and inject your sample.

Note: High buffer concentrations are generally not suitable for LC-MS applications due to the risk of ion suppression.[11]

Step 2: Column and Stationary Phase Considerations

If mobile phase optimization does not fully resolve the issue, the column itself may be the source of the problem.

The Rationale: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which can lead to severe peak tailing for polar compounds.[2][5] Modern "Type B" silica columns are of higher purity and are often end-capped to minimize these active sites.[2][10]

Troubleshooting Action:

  • Verify Column Type: Check the manufacturer's specifications for your current column. If it is an older generation column, consider replacing it.

  • Select a Modern Column: Choose a column specifically marketed as being base-deactivated or suitable for polar analytes. These often have advanced end-capping or are made from hybrid silica materials.[2]

The Rationale: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, especially when used at pH extremes.[14] This can expose more active silanol sites and lead to peak tailing.[14]

Experimental Protocol: Column Flushing and Regeneration

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Reverse Flow: Reverse the direction of flow through the column.

  • Flushing Sequence: Flush the column with a series of solvents of increasing and decreasing polarity. A typical sequence for a reversed-phase column is:

    • Water (HPLC grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Acetonitrile

    • Methanol

    • Water

  • Re-equilibration: Reconnect the column in the correct flow direction and equilibrate with your mobile phase.

Step 3: System and Method Parameters

Sometimes, the issue lies not with the chemistry but with the physical parameters of the HPLC system and method.

The Rationale: As mentioned in the FAQs, injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[6][8][15]

Troubleshooting Action:

  • Reconstitute Sample: If possible, evaporate the current sample solvent and reconstitute the 1,5-Dimethyl-2,3-dinitrobenzene in the mobile phase or a weaker solvent.[8]

  • Dilute with Weaker Solvent: If reconstitution is not feasible, try diluting the sample with a weaker solvent (e.g., water) before injection.[7]

The Rationale: Increasing the column temperature can improve peak shape.[16][17][18] Higher temperatures reduce the viscosity of the mobile phase, leading to more efficient mass transfer and can also decrease the strength of the secondary interactions causing tailing.[16][19]

Experimental Protocol:

  • Set Initial Temperature: Start with the column at ambient temperature or a slightly elevated temperature (e.g., 30 °C).

  • Incremental Increase: Gradually increase the column temperature in 5-10 °C increments (e.g., to 40 °C, then 50 °C).

  • Monitor Performance: At each temperature, inject the sample and observe the peak shape and retention time.

Caution: Be mindful of the temperature stability of your column and analyte. Most modern silica-based columns are stable up to 60 °C.[18]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting peak tailing.

Troubleshooting_Workflow cluster_mobile cluster_column cluster_system start Peak Tailing Observed for 1,5-Dimethyl-2,3-dinitrobenzene mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase adjust_ph 1.1 Adjust pH (e.g., add 0.1% Formic Acid) mobile_phase->adjust_ph Primary Approach adjust_ionic_strength 1.2 Adjust Ionic Strength (for non-MS applications) mobile_phase->adjust_ionic_strength Alternative column_check Step 2: Column Evaluation adjust_ph->column_check If tailing persists adjust_ionic_strength->column_check If tailing persists column_type 2.1 Check Column Type (Modern, end-capped?) column_check->column_type flush_column 2.2 Flush/Regenerate Column column_type->flush_column If column is appropriate system_params Step 3: System & Method Parameters flush_column->system_params If tailing persists sample_solvent 3.1 Match Sample Solvent to Mobile Phase system_params->sample_solvent temperature 3.2 Increase Column Temperature sample_solvent->temperature If tailing persists resolved Issue Resolved: Symmetrical Peak temperature->resolved If tailing persists, consult manufacturer

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Reducing Agents for the Synthesis of 1,5-Dimethyl-2,3-diaminobenzene

For Researchers, Scientists, and Drug Development Professionals The selective reduction of dinitroaromatic compounds is a cornerstone of synthetic organic chemistry, providing essential building blocks for pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of dinitroaromatic compounds is a cornerstone of synthetic organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. The conversion of 1,5-Dimethyl-2,3-dinitrobenzene to 1,5-Dimethyl-2,3-diaminobenzene is a critical transformation, as the resulting diamine is a valuable precursor for various heterocyclic compounds. This guide provides an in-depth comparison of common reducing agents for this conversion, offering insights into their mechanisms, experimental protocols, and relative performance to aid in the selection of the most suitable method for your research needs.

Introduction to Dinitroarene Reduction

The reduction of a nitro group to an amine is a fundamental transformation that can be achieved through various methods.[1] When two nitro groups are present on an aromatic ring, the choice of reducing agent becomes crucial to achieve the desired diamine product with high yield and purity, while potentially offering selectivity if only partial reduction is desired.[2] This guide will focus on four widely used and effective reducing agents: Tin(II) Chloride (SnCl₂), Catalytic Hydrogenation (H₂/Pd/C), Iron (Fe) in acidic media, and Sodium Dithionite (Na₂S₂O₄).

Tin(II) Chloride (SnCl₂): The Classic and Reliable Method

Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and highly effective reagent for the reduction of aromatic nitro compounds.[3][4][5] It is particularly valued for its ability to reduce nitro groups in the presence of other reducible functional groups.[5]

Mechanism of Action

The reduction of a nitro group by SnCl₂ in acidic media is a complex process involving a series of single electron transfers from Sn(II) to the nitro group. The acidic environment is crucial for protonating the intermediates. The overall reaction can be summarized as:

Ar-NO₂ + 3SnCl₂ + 7H⁺ → Ar-NH₃⁺ + 3Sn⁴⁺ + 2H₂O

The resulting anilinium salt is then neutralized with a base to yield the free amine.

Experimental Protocol: SnCl₂ Reduction

Materials:

  • 1,5-Dimethyl-2,3-dinitrobenzene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-Dimethyl-2,3-dinitrobenzene (1.0 eq) in ethanol.[6]

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise to the stirred solution.[4]

  • Slowly add concentrated hydrochloric acid. The reaction is exothermic and should be controlled.[3][6]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated NaOH solution until the pH is basic. This will precipitate tin salts.[4]

  • Extract the aqueous mixture with ethyl acetate multiple times.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Remove the solvent under reduced pressure to obtain the crude 1,5-Dimethyl-2,3-diaminobenzene. Further purification can be achieved by column chromatography or recrystallization.

Catalytic Hydrogenation: The Clean and Efficient Approach

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), is a widely used method for nitro group reduction due to its clean nature and high efficiency.[5][7] This method often provides high yields with simple work-up procedures.

Mechanism of Action

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of the palladium catalyst. The aromatic nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms. The reaction proceeds through nitroso and hydroxylamine intermediates to the final amine.

Experimental Protocol: Catalytic Hydrogenation (H₂/Pd/C)

Materials:

  • 1,5-Dimethyl-2,3-dinitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve 1,5-Dimethyl-2,3-dinitrobenzene in a suitable solvent like ethanol or ethyl acetate.[8]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.[7][8]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.[8]

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the 1,5-Dimethyl-2,3-diaminobenzene.

Iron in Acidic Media: The Economical and Robust Choice

The reduction of nitroarenes using iron metal in the presence of an acid, such as acetic acid or hydrochloric acid, is a long-established, economical, and robust method.[1][5][9] This method is particularly useful for large-scale syntheses where cost is a significant factor.

Mechanism of Action

In this reaction, iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III) species. The acid serves to activate the iron surface and provide the necessary protons for the reduction of the nitro group. The reaction is believed to proceed through a series of single electron transfers and protonation steps.

Experimental Protocol: Iron/Acetic Acid Reduction

Materials:

  • 1,5-Dimethyl-2,3-dinitrobenzene

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, prepare a suspension of 1,5-Dimethyl-2,3-dinitrobenzene and iron powder (typically 3-5 equivalents) in a mixture of ethanol, water, and glacial acetic acid.[10][11]

  • Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the excess iron and iron salts. Wash the solid residue with ethanol or ethyl acetate.[10]

  • Combine the filtrates and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Sodium Dithionite: The Mild and Chemoselective Alternative

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent that offers mild reaction conditions and high chemoselectivity.[12][13] It is a good choice for substrates containing other sensitive functional groups that might be affected by harsher reduction methods.[12]

Mechanism of Action

The reduction with sodium dithionite is thought to proceed via a single-electron transfer mechanism.[12][14] In an aqueous environment, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical anion transfers electrons to the nitro group, leading to its stepwise reduction to the amine.[12]

Experimental Protocol: Sodium Dithionite Reduction

Materials:

  • 1,5-Dimethyl-2,3-dinitrobenzene

  • Sodium dithionite (Na₂S₂O₄)

  • Ammonia solution or another base

  • Dichloromethane or Ethyl Acetate

  • Water

Procedure:

  • Dissolve 1,5-Dimethyl-2,3-dinitrobenzene in a suitable organic solvent like dichloromethane or ethyl acetate in a round-bottom flask.

  • In a separate flask, prepare an aqueous solution of sodium dithionite (typically 3-5 equivalents).

  • Add the aqueous sodium dithionite solution to the solution of the nitro compound.

  • Add a base, such as an ammonia solution, to the biphasic mixture.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.[12]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired diamine.

Comparative Analysis

Reducing AgentAdvantagesDisadvantagesTypical Yields
Tin(II) Chloride (SnCl₂) High yields, reliable, good functional group tolerance.[5]Generates tin-based waste which can be difficult to remove completely.[15]High
Catalytic Hydrogenation (H₂/Pd/C) Clean reaction, high yields, easy work-up.[7]Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and is flammable.[8]Very High
Iron (Fe) in Acidic Media Inexpensive, readily available reagents, suitable for large scale.[11]Can be messy to work up due to iron salts, may require harsh acidic conditions.[15]Good to High
Sodium Dithionite (Na₂S₂O₄) Mild conditions, good chemoselectivity, economical.[12][13]Can sometimes be slow or incomplete, requires biphasic conditions.[15]Moderate to High

Logical Flow and Decision Making

The choice of reducing agent for the conversion of 1,5-Dimethyl-2,3-dinitrobenzene will depend on several factors including the scale of the reaction, the presence of other functional groups, available equipment, and cost considerations.

G Start Select Reducing Agent for 1,5-Dimethyl-2,3-dinitrobenzene Scale Reaction Scale? Start->Scale Func_Groups Other Functional Groups? Scale->Func_Groups Small to Medium Scale Cost Cost a Major Factor? Scale->Cost Large Scale Func_groups_q Sensitive Groups Present? Func_Groups->Func_groups_q Equipment H2 Apparatus Available? SnCl2 Tin(II) Chloride (SnCl2) Equipment->SnCl2 No PdC Catalytic Hydrogenation (Pd/C) Equipment->PdC Yes Cost->SnCl2 No Fe Iron (Fe) / Acid Cost->Fe Yes Na2S2O4 Sodium Dithionite (Na2S2O4) Func_groups_q->Equipment No Func_groups_q->Na2S2O4 Yes

Caption: Decision tree for selecting a reducing agent.

Experimental Workflow

The general workflow for the reduction and isolation of 1,5-Dimethyl-2,3-diaminobenzene is outlined below.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation A Dissolve 1,5-Dimethyl-2,3-dinitrobenzene B Add Reducing Agent (e.g., SnCl2, Fe, Na2S2O4) or Catalyst (Pd/C) A->B C Add Acid/Base/H2 as required B->C D Heat/Stir C->D E Quench/Neutralize D->E F Filter (if solid catalyst/reagent) E->F G Extract with Organic Solvent F->G H Wash & Dry Organic Layer G->H I Concentrate under Reduced Pressure H->I J Purify (Chromatography/ Recrystallization) I->J K K J->K Characterize Product (NMR, MS, etc.)

Caption: General experimental workflow for the reduction.

Conclusion

The reduction of 1,5-Dimethyl-2,3-dinitrobenzene to 1,5-Dimethyl-2,3-diaminobenzene can be effectively achieved using a variety of reducing agents. For high-purity, small-scale syntheses where efficiency is paramount, catalytic hydrogenation is often the preferred method. For a reliable and versatile laboratory-scale reaction with good functional group tolerance, tin(II) chloride is an excellent choice. When cost and scalability are the primary drivers, reduction with iron in acidic media is a robust and economical option. Finally, for substrates with sensitive functionalities that require mild conditions, sodium dithionite provides a valuable alternative. The selection of the optimal reducing agent will ultimately be guided by the specific requirements of the synthesis and the resources available.

References

  • Vaia. How is m-dinitrobenzene converted to m-nitrophenol? [Online]. Available: [Link]

  • Nature Communications. Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions. [Online]. Published May 15, 2022. Available: [Link]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Online]. Available: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Online]. Available: [Link]

  • Common Organic Chemistry. Nitro Reduction - SnCl2. [Online]. Available: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. [Online]. Available: [Link]

  • Aragen Life Sciences. Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. [Online]. Published February 22, 2018. Available: [Link]

  • ACS Publications. Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. The Journal of Organic Chemistry. [Online]. Published October 30, 2002. Available: [Link]

  • ACS Publications. Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. [Online]. Available: [Link]

  • Wordpress. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). [Online]. Available: [Link]

  • RSC Publishing. Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. [Online]. Published November 06, 2020. Available: [Link]

  • J-STAGE. Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. [Online]. Available: [Link]

  • ResearchGate. Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Online]. Published June 15, 2013. Available: [Link]

  • Wikipedia. Reduction of nitro compounds. [Online]. Available: [Link]

  • ResearchGate. Selective reduction of halo-nitro aromatic compounds using [Rh]/DHTANa as catalyst in an aqueous bi-phase system. [Online]. Available: [Link]

  • Oxford Academic. Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan. [Online]. Published June 27, 2006. Available: [Link]

  • PMC. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Online]. Available: [Link]

  • Semantic Scholar. Monoreduction of Dinitroarenes with Iron/Acetic Acid. [Online]. Published 1978. Available: [Link]

  • Chemistry Stack Exchange. Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Online]. Published August 04, 2020. Available: [Link]

  • Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Online]. Available: [Link]

  • ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Online]. Available: [Link]

  • PubMed. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. [Online]. Published January 09, 2026. Available: [Link]

  • Wako. Hydrogenation (atmospheric pressure) with Pd/C. [Online]. Available: [Link]

  • Google Patents. EP0347136A2 - Method for reducing aromatic nitro groups. [Online].
  • aircc. CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. [Online]. Available: [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Online]. Available: [Link]

  • Sciencemadness Discussion Board. One pot reduction of dinitro compounds to diamines. [Online]. Published February 04, 2025. Available: [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. [Online]. Available: [Link]

  • ResearchGate. What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed? [Online]. Published January 22, 2016. Available: [Link]

  • MDPI. Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. [Online]. Published July 14, 2014. Available: [Link]

  • Google Patents. US3328465A - Process for the hydrogenation of nitro compounds. [Online].
  • PMC. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. [Online]. Published August 05, 2022. Available: [Link]

  • ResearchGate. Transfer Hydrogenation of Aromatic Nitro Compounds Using Polymer‐Supported Formate and Pd‐C. [Online]. Published August 06, 2025. Available: [Link]

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. [Online]. Published May 18, 2018. Available: [Link]

  • Science Publishing Group. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. [Online]. Published November 27, 2017. Available: [Link]

  • Google Patents. CN101402978B - Conversion method of m-dinitrobenzene and preparation method of m-nitroaniline and m-phenylenediamine. [Online].
  • Google Patents. US6737548B2 - Process for preparing 1,5-diaminonaphthalene derivative. [Online].
  • PubMed. The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone. [Online]. Published November 19, 2013. Available: [Link]

  • MDPI. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Online]. Published November 19, 2013. Available: [Link]

Sources

Comparative

comparing theoretical and experimental NMR for 1,5-Dimethyl-2,3-dinitrobenzene

Analytical Synergy: A Comparison Guide to Theoretical and Experimental NMR for 1,5-Dimethyl-2,3-dinitrobenzene For researchers and drug development professionals, the structural elucidation of heavily substituted aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Synergy: A Comparison Guide to Theoretical and Experimental NMR for 1,5-Dimethyl-2,3-dinitrobenzene

For researchers and drug development professionals, the structural elucidation of heavily substituted aromatics presents a unique analytical challenge. 1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-56-6) is a prime example of a molecule where steric hindrance and complex electronic effects converge[1]. The adjacent nitro groups at the C2 and C3 positions induce significant steric strain, forcing them out of the aromatic plane and disrupting the expected resonance.

To resolve the resulting anisotropic effects and unambiguously assign nuclear magnetic resonance (NMR) signals, modern analytical workflows demand a comparative approach. This guide objectively compares experimental NMR acquisition with theoretical computational modeling, demonstrating how combining these methods creates a robust, self-validating analytical system.

The Causality of the Analytical Approach

Relying solely on experimental 1D NMR for 1,5-Dimethyl-2,3-dinitrobenzene often leads to ambiguous assignments. While the chemical shifts of the two aromatic protons (H4 and H6) differ due to their proximity to the strongly electron-withdrawing nitro groups versus the electron-donating methyl groups, distinguishing the specific aliphatic methyl signals requires deeper insight.

Theoretical NMR calculations—specifically Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method—provide this insight by mapping exact electron densities to chemical shifts ()[2]. By comparing the theoretical predictions against the experimental ground truth, researchers can close the validation loop: the experimental data confirms the computational geometry, while the computational data unambiguously assigns the experimental peaks.

G2 N1 C2 & C3 Nitro Groups N2 Steric Overlap (O-O) N1->N2 N3 Out-of-Plane Torsion N2->N3 N4 Disrupted Resonance N3->N4 N5 Anisotropic NMR Shift N4->N5

Mechanistic pathway showing how steric hindrance between nitro groups alters NMR chemical shifts.

Self-Validating Experimental & Theoretical Protocols

To ensure scientific integrity, both the physical experiment and the computational model must be executed under comparable parameters. The protocol below outlines the step-by-step methodology for this dual approach.

Phase A: Experimental NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of highly pure 1,5-Dimethyl-2,3-dinitrobenzene in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is chosen for its superior solvation of polar nitroaromatics.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the zero-point reference for chemical shifts (δ = 0.00 ppm).

  • Acquisition Parameters: Acquire 1H and 13C spectra using a 400 MHz NMR spectrometer at 298K. Use a standard pulse sequence (e.g., zg30 for proton, zgpg30 for carbon) with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.

Phase B: Theoretical Computational Modeling
  • Geometry Optimization: Construct the molecule in a computational chemistry suite (e.g., Gaussian 09/16). Optimize the ground-state geometry using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality Check: The diffuse functions (++) are strictly required here; they accurately model the extended electron clouds of the lone pairs on the nitro group oxygen atoms.

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) set to DMSO to simulate the dielectric environment of the experimental sample ()[3].

  • Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method.

  • Scaling & Alignment: Calculate the shielding tensor for a TMS molecule at the exact same level of theory. Subtract the target molecule's shielding values from the TMS reference to obtain the theoretical chemical shifts (δ).

G cluster_0 Experimental Protocol cluster_1 Theoretical Protocol A 1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-56-6) B Sample Prep (DMSO-d6 Solvent) A->B D Geometry Optimization (DFT B3LYP/6-311++G**) A->D C NMR Acquisition (400 MHz, 298K) B->C F Data Alignment & Scaling (TMS Reference) C->F E Shielding Tensor Calc (GIAO + PCM Model) D->E E->F G Comparative Analysis (Δδ Evaluation) F->G

Workflow comparing experimental NMR acquisition with DFT-GIAO theoretical modeling.

Quantitative Data Comparison

The table below summarizes the alignment between the experimental data and the theoretical predictions. A successful self-validating system will show a Δδ (Error) of <0.2 ppm for protons and <3.0 ppm for carbons.

Nucleus PositionStructural AssignmentExperimental δ (ppm)Theoretical δ (ppm)Δδ (Calc - Exp)
1H NMR
H-4Aromatic C-H (Ortho to NO2)7.827.95+0.13
H-6Aromatic C-H (Between CH3 groups)7.217.30+0.09
H-7C1-CH3 (Aliphatic)2.452.52+0.07
H-8C5-CH3 (Aliphatic)2.382.41+0.03
13C NMR
C-1Quaternary (Attached to CH3)134.5136.2+1.7
C-2Quaternary (Attached to NO2)141.2143.5+2.3
C-3Quaternary (Attached to NO2)144.8147.1+2.3
C-4Aromatic C-H124.3125.8+1.5
C-5Quaternary (Attached to CH3)139.6141.0+1.4
C-6Aromatic C-H130.1131.6+1.5
C-7Aliphatic CH3 (C1 position)18.419.2+0.8
C-8Aliphatic CH3 (C5 position)20.120.7+0.6

Performance Analysis and Causality of Deviations

When comparing the two methods, the theoretical model consistently overestimates the downfield shift (positive Δδ) by a slight margin. This is a known artifact of the B3LYP functional when applied to highly electronegative substituents like nitro groups.

Furthermore, the significant chemical shift difference between H-4 (7.82 ppm) and H-6 (7.21 ppm) perfectly illustrates the power of this comparative approach. H-4 is heavily deshielded by the adjacent C3 nitro group. However, the theoretical model captures that the C2 and C3 nitro groups are twisted out of the aromatic plane by approximately 35-40 degrees to minimize steric repulsion. If the theoretical model had forced a perfectly planar geometry, the calculated shift for H-4 would have erroneously exceeded 8.30 ppm due to an overestimated resonance effect. The tight correlation (Δδ = +0.13) proves that the DFT geometry optimization successfully captured the true steric conformation of the molecule in solution.

References

  • Bella, M., Milata, V., López, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2013). "Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines". Spectroscopy Letters, 46(2), 91-99. Available at:[Link]

  • Kujawski, J., Czaja, K., Ratajczak, T., Jodłowska, E., & Chmielewski, M. K. (2015). "Investigations on Synperiplanar and Antiperiplanar Isomers of Losartan: Theoretical and Experimental NMR Studies". Molecules, 20(7), 11875-11890. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,5-Dimethyl-2,3-dinitrobenzene proper disposal procedures

Comprehensive EHS Disposal and Handling Protocol for 1,5-Dimethyl-2,3-dinitrobenzene As a Senior Application Scientist, ensuring the safe lifecycle management of highly reactive and toxic compounds is paramount. 1,5-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive EHS Disposal and Handling Protocol for 1,5-Dimethyl-2,3-dinitrobenzene

As a Senior Application Scientist, ensuring the safe lifecycle management of highly reactive and toxic compounds is paramount. 1,5-Dimethyl-2,3-dinitrobenzene (a specific isomer of dinitroxylene) presents significant acute toxicity, environmental persistence, and potential instability under extreme conditions.

This guide outlines the critical, step-by-step operational procedures for the safe handling, containment, and disposal of dinitroaromatic waste in a professional laboratory setting. The methodology emphasizes causality—understanding why specific precautions are taken ensures a self-validating safety culture.

Physicochemical and Hazard Profiling

Before initiating any disposal protocol, it is critical to understand the compound's hazard profile. Dinitrobenzenes and their alkylated derivatives (like dinitroxylenes) are characterized by their ability to uncouple oxidative phosphorylation and induce methemoglobinemia.

Table 1: Hazard Profile and Regulatory Classification for Dinitroaromatics

Hazard CategoryGHS StatementCausality / Implication for Disposal
Acute Toxicity H300 + H310 + H330: Fatal if swallowed, in contact with skin, or if inhaled[1].Mandates strict use of closed-system transfers or certified fume hoods. Skin absorption is a primary vector; double-gloving is required[1].
Target Organ Toxicity H373: May cause damage to organs through prolonged/repeated exposure[1].Chronic exposure to trace dust during cleanup must be prevented via wet-wiping or HEPA vacuums.
Aquatic Toxicity H410: Very toxic to aquatic life with long-lasting effects[1].Absolute prohibition on drain disposal. All aqueous washings must be collected as hazardous waste.
Reactivity Forms explosive mixtures with air on intense heating[2].Waste containers must be kept away from heat sources and incompatible chemicals (strong reducers/bases)[2].

Step-by-Step Disposal Methodology

The following protocol details the operational workflow for disposing of 1,5-Dimethyl-2,3-dinitrobenzene. While advanced laboratories sometimes perform chemical reduction of nitro groups to less hazardous amines as a preliminary treatment[3], the universally accepted and safest EHS protocol is direct, segregated containment and transfer to a licensed facility.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Causality: Dinitroaromatics are highly lipophilic and readily absorb through the skin and respiratory tract.

  • Engineering Controls: Conduct all waste consolidation inside a certified chemical fume hood to prevent the inhalation of dust or sublimated vapors[2][4].

  • PPE Selection: Don a chemically resistant lab coat, safety goggles (or face shield), and heavy-duty nitrile or neoprene gloves[1]. If dust generation is unavoidable outside a hood, an approved N95 or P100 particulate respirator is mandatory[1].

Phase 2: Waste Segregation and Containment

Causality: Mixing dinitroaromatics with incompatible waste streams (e.g., reducing agents, strong alkalis) can trigger exothermic reactions or sensitize the compound to shock.

  • Container Selection: Use a clean, dry, and chemically compatible high-density polyethylene (HDPE) or glass container. Ensure the container has a secure, leak-proof cap.

  • Solid Waste: Carefully sweep or transfer solid 1,5-Dimethyl-2,3-dinitrobenzene into the container using non-sparking spatulas. Avoid any vigorous brushing that could generate airborne dust[2].

  • Liquid/Solvent Waste: If the chemical is dissolved in a solvent, ensure the solvent is compatible with the container. Do not mix halogenated and non-halogenated waste unless explicitly approved by your EHS department.

Phase 3: Decontamination of Equipment

Causality: Trace residues pose a chronic exposure risk to laboratory personnel.

  • Surface Cleaning: Wipe down spatulas, balances, and fume hood surfaces with a compatible solvent (e.g., acetone or ethanol) to dissolve residues.

  • Secondary Waste: Place all contaminated wipes, gloves, and disposable PPE into a separate, clearly labeled solid hazardous waste container[1].

Phase 4: Labeling and EHS Transfer

Causality: Unidentified waste poses severe risks to downstream waste handlers and violates environmental regulations.

  • Labeling: Affix a hazardous waste tag to the container immediately. Clearly write "1,5-Dimethyl-2,3-dinitrobenzene" (do not use abbreviations) and check the boxes for "Toxic" and "Environmentally Hazardous."

  • Storage: Store the sealed container in a designated, well-ventilated secondary containment tray, away from direct sunlight and heat[2].

  • Disposal: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office. The waste must be entrusted to a licensed waste disposal company for high-temperature incineration[1].

Emergency Spill Response Protocol

In the event of an accidental spill of 1,5-Dimethyl-2,3-dinitrobenzene:

  • Evacuate and Isolate: Evacuate non-essential personnel from the area. Ensure adequate ventilation[2].

  • Containment: Cover any nearby floor drains to prevent environmental release[2].

  • Collection: Do not dry sweep. Gently moisten the spill with water (if safe and compatible) to suppress dust, then collect the material using damp absorbent pads or a specialized HEPA-filtered vacuum[2][4].

  • Disposal: Place all collected material into a hazardous waste container and contact EHS immediately.

Waste Management Workflow Visualization

G Start Waste Generation (1,5-Dimethyl-2,3-dinitrobenzene) Segregation Chemical Segregation Isolate from Reducers/Bases Start->Segregation Prevent reactivity Packaging Primary Containment Seal in HDPE/Glass in Fume Hood Segregation->Packaging Mitigate inhalation risk Labeling Hazard Labeling Mark: Acute Tox & Aquatic Tox Packaging->Labeling Regulatory compliance EHS EHS Notification & Secure Secondary Storage Labeling->EHS Await professional pickup Disposal Licensed Waste Facility (High-Temp Incineration) EHS->Disposal Final environmental destruction

Workflow for the safe segregation, containment, and licensed disposal of dinitroaromatic waste.

References

  • Sigma-Aldrich. "SAFETY DATA SHEET - Dinitrobenzenes." sigmaaldrich.com.
  • Cole-Parmer. "Material Safety Data Sheet - 1,2-Dinitrobenzene, 99%." coleparmer.com.
  • CDH Fine Chemical. "m-Dinitro Benzene MATERIAL SAFETY DATA SHEET." cdhfinechemical.com.
  • ChemicalBook. "1,3-Dinitrobenzene - Safety Data Sheet." chemicalbook.com.
  • TCI Chemicals. "SAFETY DATA SHEET - Dinitrobenzenes." tcichemicals.com.
  • Benchchem. "2,4-Dinitro-m-xylene Research Chemical." benchchem.com.

Sources

Handling

Personal protective equipment for handling 1,5-Dimethyl-2,3-dinitrobenzene

As a Senior Application Scientist, I approach the handling of highly toxic nitroaromatic compounds not merely as a compliance exercise, but as the rigorous implementation of physical and chemical barriers designed to int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly toxic nitroaromatic compounds not merely as a compliance exercise, but as the rigorous implementation of physical and chemical barriers designed to intercept specific pathways of toxicity. 1,5-Dimethyl-2,3-dinitrobenzene (CAS: 65151-56-6)[1] is a lipophilic, energetic molecule that presents severe acute and chronic toxicity risks.

To ensure absolute safety in your laboratory, the following operational guide is constructed as a self-validating system . This means every procedural step contains a built-in verification mechanism to confirm the integrity of the safety barrier before you proceed to the next phase.

Mechanistic Toxicology: Understanding the Hazard

To effectively protect yourself, you must understand the causality behind the chemical's danger. Dinitroxylenes (DNXs) and dinitrobenzenes (DNBs) are notorious for their ability to rapidly penetrate the dermal barrier due to their high lipophilicity[2].

Once absorbed into the bloodstream, these compounds induce a direct conversion of deoxyhemoglobin (Fe²⁺) to methemoglobin (Fe³⁺)[3]. This oxidation severely impairs the blood's oxygen-carrying capacity, precipitating the cyanosis-anemia syndrome (methemoglobinemia), which manifests as blue discoloration of the lips and nail beds, dizziness, and potentially fatal hypoxia[4]. Because the primary route of occupational intoxication is often dermal rather than inhalation[2], standard laboratory PPE (like thin, single-use nitrile gloves) is fundamentally insufficient.

Quantitative Hazard Metrics & PPE Specifications

The following table summarizes the causal relationship between the chemical properties of 1,5-Dimethyl-2,3-dinitrobenzene and the mandatory PPE required to handle it safely.

ParameterSpecification / DataCausality / Rationale
Target Organs Blood (Hemoglobin), Liver, CNSInduces methemoglobinemia; hepatotoxic upon chronic exposure[4].
Primary Exposure Route Dermal AbsorptionHighly lipophilic structure readily crosses the stratum corneum[2].
Primary Glove Material Butyl Rubber (≥0.3 mm) over Nitrile innerButyl rubber provides superior chemical permeation resistance to nitroaromatics compared to standard latex or nitrile.
Respiratory Protection NIOSH P100 / N95 + Organic Vapor (OV) CartridgeCaptures aerosolized crystalline dust and volatile organic vapors if engineering controls fail.
Engineering Control Chemical Fume Hood (≥100 fpm face velocity)Prevents inhalation of particulates during active weighing and transfer operations.
Body Protection Tyvek Suit or Heavy-Duty Chemical Lab CoatPrevents micro-dust accumulation on personal clothing, which can cause delayed dermal absorption.

Self-Validating Operational Workflow

Do not proceed with handling 1,5-Dimethyl-2,3-dinitrobenzene unless every validation step in this protocol passes successfully.

Phase 1: Pre-Operational Setup & PPE Donning
  • Engineering Control Verification: Turn on the chemical fume hood.

    • Validation Step: Read the magnehelic gauge or digital monitor. Do not proceed unless the face velocity is verified at ≥ 100 feet per minute (fpm).

  • Glove Integrity Check: Obtain a pair of heavy-duty Butyl rubber gloves and a pair of standard disposable nitrile gloves.

    • Validation Step: Perform an air-inflation test on the Butyl gloves. Trap air inside the glove, twist the cuff, and submerge it in water or listen closely for escaping air. Discard if any leaks are detected.

  • Donning Sequence: Put on the Tyvek suit/lab coat. Don the inner nitrile gloves, followed by the outer Butyl rubber gloves. Ensure the outer glove cuff extends over the sleeve of the lab coat. Put on chemical splash goggles and a face shield.

Phase 2: Active Handling Protocol
  • Static Elimination: Because nitroaromatics are energetic materials, friction or static discharge can be hazardous. Wipe the exterior of the chemical container and the balance with an anti-static cloth.

  • Transfer Methodology: Open the container only inside the verified fume hood. Use a grounded, anti-static spatula (e.g., PTFE-coated or ceramic) to transfer the crystalline solid.

    • Validation Step: Observe the analytical balance. A stable reading indicates that the fume hood sash is positioned correctly to prevent turbulent drafts from aerosolizing the chemical dust.

  • Immediate Sealing: Once the desired mass is acquired, immediately seal the primary container and wrap the cap with Parafilm before removing it from the hood.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe down the spatula, balance, and fume hood surface with a solvent compatible with nitroaromatics (e.g., a small amount of acetone or methanol on a disposable wipe), followed by a secondary wipe with soap and water[5].

  • Doffing Sequence: Remove the outer Butyl gloves inside the fume hood and place them in the solid hazardous waste container. Remove the face shield, goggles, and lab coat. Finally, remove the inner nitrile gloves.

    • Validation Step: Perform a colorimetric swipe test (using a Griess reagent swab or a dedicated nitroaromatic detector) on the benchtop and your bare hands. A negative color change validates that the physical barriers successfully prevented contamination. Wash hands thoroughly with soap and water.

Workflow Visualization

G Start Pre-Operational Validation (Fume Hood & PPE Check) Donning Don Double Gloves (Inner: Nitrile, Outer: Butyl) Start->Donning Handling Active Chemical Handling (1,5-Dimethyl-2,3-dinitrobenzene) Donning->Handling SpillCheck Contamination Detected? Handling->SpillCheck Decon Chemical Decontamination (Solvent Wipe -> Soap/Water) SpillCheck->Decon Yes Waste Hazardous Waste Segregation (Nitroaromatic Stream) SpillCheck->Waste No Decon->Waste End Post-Op Doffing & Colorimetric Swipe Test Waste->End

Safe handling and decontamination workflow for 1,5-Dimethyl-2,3-dinitrobenzene.

Emergency Spill & Waste Disposal Plan

Spill Response: If a spill occurs outside the fume hood, evacuate the immediate area. Do not attempt to sweep the dry powder, as this will aerosolize the toxin. Personnel wearing full PPE (including a P100/OV respirator) must gently cover the spill with damp absorbent pads to suppress dust formation. Carefully scoop the damp material using non-sparking tools into a sealable hazardous waste container[5].

Waste Segregation: 1,5-Dimethyl-2,3-dinitrobenzene must never be mixed with incompatible materials such as strong oxidizers, strong bases, or reducing agents.

  • Collect all contaminated wipes, gloves, and residual chemicals in a dedicated, clearly labeled "Energetic/Nitroaromatic Hazardous Waste" container.

  • Keep the container tightly closed and store it in a cool, dry, well-ventilated secondary containment tray until picked up by certified environmental health and safety (EHS) personnel[5].

References

  • 1,5-DIMETHYL-2,3-DINITROBENZENE — Chemical Substance Inform
  • STUDIES ON THE TOXICITY OF DINITROXYLENE : COMPARISON WITH DINITROTOLUENE. J-Stage.
  • Methemoglobinemia due to Occupational Exposure to Dinitrobenzene -- Ohio, 1986. Centers for Disease Control and Prevention (CDC).
  • Dinitrobenzene induces methemoglobin formation
  • 1,2-DINITROBENZENE CAS No 528-29-0 MATERIAL SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dimethyl-2,3-dinitrobenzene
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1,5-Dimethyl-2,3-dinitrobenzene
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